4-Bromo-3-chlorocinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromo-3-chlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPKGXJKJIOUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263154 | |
| Record name | 3-(4-Bromo-3-chlorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790681-97-9 | |
| Record name | 3-(4-Bromo-3-chlorophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790681-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromo-3-chlorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-3-chlorocinnamic acid CAS 790681-97-9
An In-Depth Technical Guide to 4-Bromo-3-chlorocinnamic acid (CAS 790681-97-9): Synthesis, Characterization, and Applications in Modern Drug Discovery
Abstract
4-Bromo-3-chlorocinnamic acid is a halogenated aromatic carboxylic acid possessing significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a cinnamic acid core with distinct bromine and chlorine substituents on the phenyl ring, offers multiple reaction sites for diversification and targeted molecular design. The differential reactivity of the aryl-bromide and aryl-chloride bonds allows for selective, sequential cross-coupling reactions, making it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of 4-Bromo-3-chlorocinnamic acid, detailing its physicochemical properties, robust synthetic protocols, spectroscopic characterization, and strategic applications, with a particular focus on its utility for researchers and professionals in drug development.
Introduction: The Strategic Value of Halogenated Scaffolds
The Cinnamic Acid Core: A Privileged Scaffold
Cinnamic acid and its derivatives are naturally occurring aromatic carboxylic acids found widely in the plant kingdom.[1] The core structure, consisting of a phenyl ring attached to an acrylic acid moiety, is a fundamental building block for numerous bioactive compounds, including flavonoids and stilbenes. This scaffold is associated with a broad spectrum of pharmacological activities, such as antioxidant, antimicrobial, anticancer, and anti-inflammatory properties, making it a "privileged structure" in medicinal chemistry.[1]
The Role of Halogenation in Drug Design
The introduction of halogen atoms—particularly chlorine and bromine—into a drug candidate's structure is a cornerstone of modern medicinal chemistry.[2] Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by:
-
Modulating Lipophilicity: Enhancing membrane permeability and oral absorption.
-
Improving Metabolic Stability: Blocking sites susceptible to metabolic degradation by cytochrome P450 enzymes.
-
Enhancing Binding Affinity: Halogen atoms can participate in specific, high-affinity interactions with biological targets known as "halogen bonds," which are analogous to hydrogen bonds.[3]
-
Providing Synthetic Handles: Aryl halides are key precursors for powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[4]
Profile of 4-Bromo-3-chlorocinnamic acid
4-Bromo-3-chlorocinnamic acid (CAS 790681-97-9) strategically combines the bioactive cinnamic acid core with two different halogen atoms. This unique substitution pattern is not merely an additive feature; it creates a platform for regioselective chemical modifications. The carbon-bromine bond is significantly more reactive than the carbon-chloride bond in palladium-catalyzed cross-coupling reactions, enabling a programmed, stepwise approach to molecular elaboration. This makes the compound an ideal starting point for building libraries of complex molecules for drug screening and structure-activity relationship (SAR) studies.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific CAS number is not broadly published, its properties can be reliably predicted based on closely related analogs like 4-bromocinnamic acid and 4-chlorocinnamic acid.[5][6][7][8]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 790681-97-9 | - |
| Molecular Formula | C₉H₆BrClO₂ | - |
| Molecular Weight | 261.50 g/mol | Calculated |
| Appearance | Predicted: White to off-white crystalline solid | Analog Data[8][9] |
| Melting Point | Predicted: >220 °C | Analog Data[9][10] |
| Solubility | Predicted: Soluble in DMSO, alcohols; Insoluble in water | Analog Data[11] |
Spectroscopic Characterization
The identity and purity of synthesized 4-Bromo-3-chlorocinnamic acid would be confirmed using standard spectroscopic techniques. The expected spectral features are outlined below.
-
¹H NMR Spectroscopy: The spectrum should display characteristic signals for the vinylic protons as two doublets, typically between 6.5 and 7.8 ppm, with a large coupling constant (J ≈ 16 Hz) confirming the trans configuration. The aromatic region will show complex multiplets corresponding to the three protons on the substituted phenyl ring. A broad singlet for the carboxylic acid proton will appear far downfield (>11 ppm).[12][13]
-
¹³C NMR Spectroscopy: The spectrum will show nine distinct carbon signals. Key signals include the carboxylic carbonyl carbon (~167 ppm), the two vinylic carbons, and six aromatic carbons, with those directly attached to the halogens showing characteristic shifts.[14][15]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid's hydrogen bonding (2500–3300 cm⁻¹). A sharp, strong C=O carbonyl stretch will appear around 1680–1700 cm⁻¹. Other key peaks include the C=C alkene stretch (~1625 cm⁻¹) and C-Cl/C-Br stretches in the fingerprint region.[12][15]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio), providing unambiguous confirmation of the elemental composition.
Synthetic Strategies: A Tale of Two Reactions
The synthesis of cinnamic acids is a well-established field in organic chemistry. For a di-halogenated compound like 4-Bromo-3-chlorocinnamic acid, modern palladium-catalyzed methods offer superior control and efficiency compared to classical condensation reactions.
Method 1: The Mizoroki-Heck Reaction (Recommended)
The Mizoroki-Heck reaction is the premier method for synthesizing trans-cinnamic acids.[16][17] It involves the palladium-catalyzed coupling of an aryl halide with an alkene, in this case, acrylic acid.
Causality and Experimental Choice: This method is recommended for its high stereoselectivity, which overwhelmingly favors the desired trans (E) isomer, a critical feature for many biological applications.[18] Furthermore, the reaction conditions are generally milder than those of the Perkin reaction and tolerate a wider range of functional groups. The choice of an aryl iodide as the starting material (e.g., 1-bromo-2-chloro-4-iodobenzene) is strategic, as the C-I bond is the most reactive in the initial oxidative addition step, ensuring the reaction proceeds at the intended position.
Detailed Experimental Protocol:
-
Apparatus Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 1-bromo-2-chloro-4-iodobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by acrylic acid (1.2 eq) and triethylamine (2.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 6-12 hours).
-
Work-up and Isolation: Cool the mixture to room temperature and pour it into a beaker of cold water (10x the volume of DMF). Acidify the aqueous solution to pH 2 with 2M HCl, which will precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove salts and residual DMF. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Bromo-3-chlorocinnamic acid.
Workflow Diagram:
Caption: General workflow for the synthesis of 4-Bromo-3-chlorocinnamic acid via the Heck reaction.
Method 2: The Perkin Reaction
The Perkin reaction is a classic organic reaction that produces cinnamic acids via the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[19][20]
Causality and Experimental Choice: While historically significant, the Perkin reaction requires high temperatures (often >150 °C) and can be less selective than the Heck reaction.[21] It remains a viable, albeit less refined, alternative if the required 4-bromo-3-chlorobenzaldehyde is more readily available than the corresponding aryl iodide. The base, typically the sodium salt of the carboxylic acid corresponding to the anhydride (e.g., sodium acetate for acetic anhydride), acts as the catalyst.[22]
Detailed Experimental Protocol:
-
Reagent Preparation: To a round-bottom flask, add 4-bromo-3-chlorobenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 180 °C with vigorous stirring for 5-8 hours.
-
Work-up: Allow the mixture to cool slightly before carefully pouring it into a large volume of water. Boil the resulting solution for 15 minutes to hydrolyze the excess acetic anhydride.
-
Isolation: If the product precipitates upon cooling, collect it by filtration. If not, make the solution alkaline with sodium carbonate to dissolve the acid, then perform a steam distillation to remove any unreacted aldehyde.
-
Purification: Acidify the final aqueous solution with concentrated HCl to precipitate the crude cinnamic acid. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water.
Mechanism Diagram:
Caption: Key mechanistic steps of the Perkin reaction for cinnamic acid synthesis.
Reactivity and Applications in Drug Development
The true value of 4-Bromo-3-chlorocinnamic acid lies in its potential for subsequent, selective chemical modifications.
Derivatization of the Carboxylic Acid
The carboxylic acid group is readily converted into a wide array of other functional groups, most commonly amides and esters. These reactions are crucial for exploring SAR, as amides and esters often exhibit different solubility, stability, and hydrogen-bonding capabilities compared to the parent acid. Standard coupling reagents like EDC/HOBt or the conversion to an acid chloride followed by reaction with an amine or alcohol can be employed.[23]
Application Focus: Sequential Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[24] It is one of the most powerful and widely used C-C bond-forming reactions in drug discovery.[25][26]
Experimental Insight and Rationale: The key to unlocking the potential of 4-Bromo-3-chlorocinnamic acid is the differential reactivity of its two halogen substituents. The C-Br bond undergoes oxidative addition to a Pd(0) catalyst much more readily than the C-Cl bond.[18] This allows for a selective Suzuki coupling at the 4-position while leaving the 3-position (chloro) intact for a subsequent, different coupling reaction under more forcing conditions. This two-step process enables the controlled and specific introduction of two different aryl or alkyl groups onto the cinnamic acid scaffold.
Hypothetical Protocol for Sequential Coupling:
-
First Coupling (at Bromo position): React 4-Bromo-3-chlorocinnamic acid (1.0 eq) with a desired boronic acid (1.1 eq) using a standard palladium catalyst like Pd(dppf)Cl₂ and a base such as K₂CO₃ in a solvent mixture like dioxane/water at ~80-90 °C. This will selectively yield a 4-aryl-3-chlorocinnamic acid.
-
Second Coupling (at Chloro position): The isolated product from the first step can then be subjected to a second Suzuki coupling with a different boronic acid. This reaction requires a more active catalyst system (e.g., one employing a bulky, electron-rich phosphine ligand like SPhos or XPhos) and higher temperatures (~110 °C) to activate the more robust C-Cl bond.
Logical Diagram of Sequential Coupling:
Caption: Strategy for sequential Suzuki-Miyaura coupling using 4-Bromo-3-chlorocinnamic acid.
Conclusion and Future Outlook
4-Bromo-3-chlorocinnamic acid represents a highly valuable, yet under-explored, synthetic intermediate. While its direct biological activities are not yet characterized, its true potential is realized when used as a scaffold in synthetic and medicinal chemistry. The guide has detailed robust and reliable synthetic routes, with the Heck reaction being the preferred method for its efficiency and stereocontrol.
The strategic value of this compound lies in the differential reactivity of its halogen atoms, which permits selective and sequential functionalization via modern cross-coupling chemistry. This allows drug development professionals to rapidly generate novel, complex, and diverse libraries of compounds for biological screening. Future research should focus on synthesizing this building block and employing it in discovery programs targeting kinases, proteases, and other enzyme classes where multi-aryl scaffolds are known to be effective.
References
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SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]
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BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
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Journal of Molecular Catalysis A: Chemical. (2006). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Retrieved from [Link]
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Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
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MDPI. (2022). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Retrieved from [Link]
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ResearchGate. (2011). Original One-Pot Microwave-Promoted Hunsdiecker—Suzuki Strategy: Straightforward Access to trans-1,2-Diarylethenes from Cinnamic Acids. Retrieved from [Link]
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Longdom Publishing. (2017). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
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J&K Scientific LLC. (2025). Perkin Reaction. Retrieved from [Link]
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Johnson Matthey Technology Review. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Retrieved from [Link]
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Carl ROTH. (n.d.). 4-Bromocinnamic acid, 1 kg, CAS No. 1200-07-3. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved from [Link]
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Royal Society of Chemistry. (2014). 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Google Patents. (1968). Halogenated cis-cinnamic acids - US3396193A.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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PMC. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3-chloropentanoic acid. Retrieved from [Link]
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PMC. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]
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PMC. (2018). Halogenase engineering and its utility in medicinal chemistry. Retrieved from [Link]
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PubChem. (n.d.). 4-Chlorocinnamic acid. Retrieved from [Link]
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SpringerLink. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
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PubMed. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Retrieved from [Link]
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An In-depth Technical Guide to 4-Bromo-3-chlorocinnamic Acid: Structure, Properties, and Synthesis
Introduction
Cinnamic acid and its derivatives are a versatile class of organic compounds, recognized for their presence in natural products and their utility as building blocks in synthetic chemistry. As precursors in the biosynthesis of phenylpropanoids, they are fundamental to plant metabolism[1]. In industrial and research settings, their applications are extensive, ranging from the synthesis of pharmaceuticals and agrochemicals to the development of fragrances and polymers[1][2].
This technical guide focuses on a specific halogenated derivative, 4-Bromo-3-chlorocinnamic acid . The introduction of halogen atoms onto the aromatic ring significantly modulates the molecule's electronic properties, reactivity, and biological activity. This makes it a compound of considerable interest for researchers in medicinal chemistry and materials science, where fine-tuning molecular properties is paramount for developing novel agents and advanced materials. This document provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, and logical synthetic routes, designed for professionals in research and drug development.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers.
Chemical Structure
4-Bromo-3-chlorocinnamic acid is characterized by a benzene ring substituted with a bromine atom at position 4 and a chlorine atom at position 3. This substituted phenyl group is attached to an acrylic acid moiety, typically in the trans (or E) configuration, which is generally more stable.
Key Identifiers
A summary of the essential identifiers for 4-Bromo-3-chlorocinnamic acid is provided below. This information is crucial for database searches, procurement, and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | (2E)-3-(4-Bromo-3-chlorophenyl)prop-2-enoic acid | - |
| CAS Number | 790681-97-9 | [3] |
| Molecular Formula | C₉H₆BrClO₂ | [3] |
| Molecular Weight | 261.50 g/mol | [3] |
| Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)O)Cl)Br | - |
| InChI Key | O=C(O)/C=C/C1=CC(Cl)=C(Br)C=C1 | [3] |
Physicochemical Properties
While specific experimental data for 4-Bromo-3-chlorocinnamic acid is not widely published, its properties can be reliably inferred from structurally similar compounds, such as 4-bromo-3-chlorobenzoic acid and other halogenated cinnamic acids.
| Property | Predicted Value / Observation | Rationale / Comparative Data |
| Appearance | White to off-white crystalline solid. | Cinnamic acid derivatives are typically crystalline solids at room temperature[1][2]. |
| Melting Point | > 200 °C | The related compound 4-bromo-3-chlorobenzoic acid has a melting point of 220-224 °C[4]. The extended conjugation of the acrylic acid group may slightly alter this value. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and ethyl acetate. | The carboxylic acid group imparts some water solubility, but the halogenated aromatic ring reduces it. Similar compounds show good solubility in common organic solvents[2][5]. |
Spectroscopic Profile (Predicted)
The structural elucidation of a novel or sparsely documented compound relies heavily on spectroscopic analysis. Based on the known effects of its constituent functional groups, the following spectroscopic characteristics are predicted for 4-Bromo-3-chlorocinnamic acid.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. The spectrum is expected to be dominated by signals from the vinylic and aromatic protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -COOH | ~12.0 - 13.0 | Broad Singlet | - | Carboxylic acid protons are highly deshielded and often appear as a broad signal[6]. |
| H-α (vinylic) | ~6.5 - 6.7 | Doublet | ~16.0 | This proton is coupled to H-β. The large J value is characteristic of a trans C=C bond[6]. |
| H-β (vinylic) | ~7.6 - 7.8 | Doublet | ~16.0 | Deshielded by the adjacent aromatic ring and coupled to H-α[6]. |
| Aromatic Protons | ~7.4 - 7.9 | Multiplet | - | The three aromatic protons will appear as a complex multiplet due to their distinct electronic environments and spin-spin coupling. |
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the chemical environment of each carbon atom in the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Carbonyl) | ~167 - 172 | Typical range for a carboxylic acid carbonyl carbon conjugated with a double bond[6][7]. |
| C-β (vinylic) | ~142 - 146 | Deshielded due to its proximity to the aromatic ring[6]. |
| C-α (vinylic) | ~118 - 122 | Shielded relative to C-β, a characteristic of the acrylic acid moiety[6]. |
| C-Br (Aromatic) | ~123 - 126 | The carbon atom directly attached to bromine[7]. |
| C-Cl (Aromatic) | ~133 - 136 | The carbon atom directly attached to chlorine[7]. |
| Other Aromatic C | ~128 - 135 | The remaining aromatic carbons will appear within this range, influenced by the halogen substituents[7]. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~2500 - 3300 | O-H stretch (broad) | Carboxylic Acid | The broadness is due to hydrogen bonding, a hallmark of carboxylic acids[8][9]. |
| ~1680 - 1710 | C=O stretch (strong) | Conjugated Carboxylic Acid | The carbonyl stretch is a strong, sharp peak. Conjugation lowers the frequency compared to a saturated acid[8][10]. |
| ~1620 - 1640 | C=C stretch (alkene) | Alkene | Absorption for the vinylic double bond[8]. |
| ~1580, ~1480 | C=C stretch (aromatic) | Aromatic Ring | Characteristic absorptions for the benzene ring[10]. |
| ~1000 - 1100 | C-Cl stretch | Aryl Chloride | Indicates the presence of the chlorine substituent. |
| ~500 - 600 | C-Br stretch | Aryl Bromide | Indicates the presence of the bromine substituent. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming the molecular formula and structure.
-
Molecular Ion (M⁺): The spectrum is expected to show a complex molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in three main peaks:
-
M⁺: (C₉H₆⁷⁹Br³⁵ClO₂) at m/z ≈ 260
-
M+2: A more intense peak due to contributions from C₉H₆⁸¹Br³⁵ClO₂ and C₉H₆⁷⁹Br³⁷ClO₂ at m/z ≈ 262.
-
M+4: (C₉H₆⁸¹Br³⁷ClO₂) at m/z ≈ 264. The approximate intensity ratio of these peaks will be around 3:4:1, which is a definitive signature for a molecule containing one bromine and one chlorine atom[11].
-
-
Key Fragmentation Pathways: Common fragmentation patterns for cinnamic acids include the loss of the carboxyl group and halogen atoms[12].
-
[M - COOH]⁺: Loss of the carboxylic acid radical (45 Da).
-
[M - Br]⁺: Loss of the bromine radical.
-
[M - Cl]⁺: Loss of the chlorine radical.
-
Synthesis Methodologies
The synthesis of 4-Bromo-3-chlorocinnamic acid can be approached through several established named reactions. A highly effective and common method is the Palladium-Catalyzed Heck Reaction , which couples an aryl halide with an alkene[13][14]. An alternative is the classic Perkin Reaction , which involves the condensation of an aromatic aldehyde with an acid anhydride[15][16].
Proposed Synthesis via Heck Reaction
The Heck reaction offers high stereoselectivity, typically yielding the desired trans isomer[17]. The logical starting material is 4-bromo-3-chloroiodobenzene coupled with acrylic acid. However, given the potential reactivity of the C-Br bond, a more controlled approach starts with the corresponding aldehyde followed by a condensation reaction. A robust and logical two-step pathway involves first synthesizing the aldehyde precursor, 4-bromo-3-chlorobenzaldehyde , and then using it in a condensation reaction.
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- 4. 4-溴-3-氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Bromocinnamic acid, predominantly trans, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. scienceready.com.au [scienceready.com.au]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. byjus.com [byjus.com]
- 16. Perkin Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to 3-(4-Bromo-3-chlorophenyl)acrylic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Bromo-3-chlorophenyl)acrylic acid, a halogenated derivative of cinnamic acid. We delve into its chemical identity, exploring its various synonyms and key physicochemical properties. This guide details established synthetic routes, primarily focusing on the Heck and Perkin reactions, offering insights into the mechanistic underpinnings and providing representative experimental protocols. Furthermore, we explore the burgeoning therapeutic potential of this class of compounds, discussing the influence of halogen substitution on biological activity, with a particular emphasis on antimicrobial and anticancer applications. The narrative synthesizes current literature to offer a forward-looking perspective on the utility of 3-(4-Bromo-3-chlorophenyl)acrylic acid in medicinal chemistry and drug discovery.
Introduction: The Significance of Substituted Cinnamic Acids
Cinnamic acid and its derivatives are a class of organic compounds naturally found in a variety of plants, including cinnamon, citrus fruits, and shea butter. These molecules have garnered significant attention in the scientific community due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The versatility of the cinnamic acid scaffold, with its phenyl ring and acrylic acid moiety, allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.
The introduction of halogen atoms, such as bromine and chlorine, onto the phenyl ring is a well-established strategy in medicinal chemistry to enhance the therapeutic efficacy of a lead compound. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses specifically on 3-(4-Bromo-3-chlorophenyl)acrylic acid, a doubly halogenated derivative, to provide a detailed understanding of its chemical nature and potential applications.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's identity is fundamental for any research and development endeavor. 3-(4-Bromo-3-chlorophenyl)acrylic acid is known by several synonyms, which are crucial for comprehensive literature and database searches.
Synonyms:
-
(2E)-3-(4-bromo-3-chlorophenyl)prop-2-enoic acid
-
4-Bromo-3-chlorocinnamic acid
The key physicochemical properties of 3-(4-Bromo-3-chlorophenyl)acrylic acid are summarized in the table below. These parameters are essential for predicting its behavior in various experimental settings, from reaction work-ups to formulation development.
| Property | Value |
| CAS Number | 790681-97-9 |
| Molecular Formula | C₉H₆BrClO₂ |
| Molecular Weight | 261.50 g/mol |
| Appearance | Typically a solid |
| Stereochemistry | The double bond is predominantly in the trans (E) configuration |
Synthesis of 3-(4-Bromo-3-chlorophenyl)acrylic Acid: A Tale of Two Reactions
The synthesis of cinnamic acid derivatives is a well-trodden path in organic chemistry. Two of the most prominent and versatile methods are the Heck reaction and the Perkin reaction. The choice between these methods often depends on the availability of starting materials and the desired scale of the synthesis.
The Heck Reaction: A Palladium-Catalyzed Cross-Coupling Approach
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the coupling of an unsaturated halide with an alkene. In the context of synthesizing 3-(4-Bromo-3-chlorophenyl)acrylic acid, this would involve the reaction of a dihalogenated aryl halide with acrylic acid in the presence of a palladium catalyst and a base.
The starting aryl halide would ideally be 1-bromo-2-chloro-4-iodobenzene, as the carbon-iodine bond is more reactive towards oxidative addition to the palladium catalyst than the carbon-bromine or carbon-chlorine bonds. This regioselectivity is a key consideration in the design of the synthesis.
Reaction Scheme:
Mechanistic Insights:
The catalytic cycle of the Heck reaction is a well-studied process that involves several key steps. Understanding this mechanism is crucial for optimizing reaction conditions.
A simplified workflow for the Heck reaction.
Experimental Protocol (Representative):
The following is a general protocol for a Heck reaction to synthesize a cinnamic acid derivative. Optimization of the catalyst, base, solvent, and temperature would be necessary for the specific synthesis of 3-(4-Bromo-3-chlorophenyl)acrylic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (e.g., 1-bromo-2-chloro-4-iodobenzene) (1.0 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine) (0.04 eq).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent (e.g., N,N-dimethylformamide), followed by acrylic acid (1.2 eq) and a base (e.g., triethylamine) (1.5 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
The Perkin Reaction: A Classic Condensation Method
The Perkin reaction is an organic reaction that synthesizes α,β-unsaturated carboxylic acids, including cinnamic acids, by the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of the sodium or potassium salt of the acid. For the synthesis of 3-(4-Bromo-3-chlorophenyl)acrylic acid, the starting material would be 4-bromo-3-chlorobenzaldehyde.
Reaction Scheme:
Mechanistic Insights:
The Perkin reaction proceeds through the formation of an enolate from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.
A simplified workflow for the Perkin reaction.
Experimental Protocol (Representative):
The following is a general protocol for a Perkin reaction. As with the Heck reaction, specific conditions would need to be optimized.
-
Reagent Preparation: In a round-bottom flask, combine 4-bromo-3-chlorobenzaldehyde (1.0 eq), acetic anhydride (2.0-3.0 eq), and anhydrous potassium acetate (1.5 eq).
-
Reaction: Heat the mixture to 180-200 °C for several hours.
-
Work-up: Cool the reaction mixture and add water. The product may precipitate out. If not, the mixture can be extracted with an organic solvent.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Purification Strategies
Achieving high purity of the final product is critical for its use in biological assays and further development. The primary method for purifying solid organic compounds like 3-(4-Bromo-3-chlorophenyl)acrylic acid is recrystallization.
Recrystallization Protocol (General):
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for cinnamic acid derivatives include ethanol, acetic acid, or mixtures of ethanol and water.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Therapeutic Potential: The Impact of Halogenation on Biological Activity
The presence of bromine and chlorine atoms on the phenyl ring of 3-(4-Bromo-3-chlorophenyl)acrylic acid is expected to significantly influence its biological activity. Halogenation can enhance a molecule's lipophilicity, facilitating its passage through cell membranes, and can also alter its electronic properties, potentially leading to stronger interactions with biological targets.
Antimicrobial Activity
Anticancer Activity
A significant body of research points to the anticancer potential of substituted cinnamic acids. The cytotoxicity of these compounds is often influenced by the nature and position of the substituents on the phenyl ring. Generally, substituted cinnamic acids tend to exhibit higher cytotoxicity against various cancer cell lines compared to the unsubstituted parent compound.[2]
Mechanism of Action:
The anticancer effects of cinnamic acid derivatives are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways.
A potential signaling pathway for cinnamic acid-induced apoptosis.
Studies on related brominated and chlorinated cinnamic acid derivatives have shown promising results. For instance, some brominated compounds have demonstrated potent anticancer activity.[3][4] The presence of electron-withdrawing groups, such as halogens, on the aromatic ring can enhance the cytotoxic effects on malignant cell lines.[5] Therefore, 3-(4-Bromo-3-chlorophenyl)acrylic acid represents a molecule of significant interest for further investigation as a potential anticancer agent.
Future Directions and Conclusion
3-(4-Bromo-3-chlorophenyl)acrylic acid is a fascinating molecule with significant potential in the fields of medicinal chemistry and drug discovery. While this guide has provided a comprehensive overview of its known synonyms, properties, and synthetic routes, and has extrapolated its likely biological activities based on related compounds, further research is clearly warranted.
Future studies should focus on:
-
Developing and validating a specific, high-yielding synthesis protocol for 3-(4-Bromo-3-chlorophenyl)acrylic acid.
-
Conducting comprehensive in vitro and in vivo studies to elucidate its specific antimicrobial and anticancer activities.
-
Investigating the precise mechanism of action by which it exerts its biological effects, including the identification of its molecular targets.
References
-
Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. Available at: [Link]
-
Antineoplastic Actions of Cinnamic Acids and Their Dimers in Breast Cancer Cells: A Comparative Study. Anticancer Research. Available at: [Link]
-
Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. IUCr Journals. Available at: [Link]
-
(2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one. PMC. Available at: [Link]
-
Effect and mechanism of action of cinnamic acid on the proliferation and apoptosis of Leukaemia cells. ResearchGate. Available at: [Link]
-
Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. MDPI. Available at: [Link]
-
[Antimicrobial activity of some cinnamic acid derivatives]. PubMed. Available at: [Link]
-
Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PMC. Available at: [Link]
-
Intro to Organometallics: The Heck Reaction. Odinity. Available at: [Link]
-
Heck coupling reaction of iodobenzene with methyl acrylate. ResearchGate. Available at: [Link]
-
Lab 9: Addition of Bromine to trans-Cinnamic Acid. California State University, Bakersfield. Available at: [Link]
-
Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed. Available at: [Link]
-
Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI. Available at: [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. Available at: [Link]
-
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. ResearchGate. Available at: [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available at: [Link]
-
Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. Available at: [Link]
-
Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PMC. Available at: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available at: [Link]
-
3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. Scientific & Academic Publishing. Available at: [Link]
- Method for purifying a bromine compound. Google Patents.
-
Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. MDPI. Available at: [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. Available at: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives [mdpi.com]
- 4. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Difference between 4-Bromo-3-chlorocinnamic acid and 4-Bromocinnamic acid
Comparative Analysis for Lead Optimization and Synthetic Scaffolding
Executive Summary
In medicinal chemistry and materials science, the distinction between 4-Bromocinnamic acid (4-BCA) and its chlorinated analog, 4-Bromo-3-chlorocinnamic acid (4-B-3-CCA) , extends beyond a simple mass difference. While both serve as electrophilic Michael acceptors and precursors for cross-coupling, the introduction of the chlorine atom at the meta position (relative to the acrylic chain) fundamentally alters the steric landscape , electronic density , and lipophilicity profile of the scaffold.
This guide analyzes these two molecules to assist researchers in selecting the optimal building block for Structure-Activity Relationship (SAR) studies and synthetic pathways.
Structural & Electronic Analysis
The core difference lies in the 3-position substitution. In 4-BCA, the ortho positions relative to the bromine are unsubstituted hydrogens, allowing free rotation and unhindered approach of metal catalysts. In 4-B-3-CCA, the chlorine atom introduces significant steric bulk and inductive effects.
Physicochemical Comparison
| Feature | 4-Bromocinnamic Acid (4-BCA) | 4-Bromo-3-chlorocinnamic Acid (4-B-3-CCA) | Impact on Application |
| Formula | C₉H₇BrO₂ | C₉H₆BrClO₂ | Mass spectrometry shift pattern. |
| MW | 227.05 g/mol | 261.50 g/mol | -- |
| LogP (Calc) | ~2.6 | ~3.2 | 4-B-3-CCA is significantly more lipophilic; better membrane permeability but lower aqueous solubility. |
| Electronic Effect | Para-Br (Weakly deactivating) | 3-Cl (Inductive withdrawing, -I) | 4-B-3-CCA has a more electron-deficient ring, increasing the acidity of the carboxylic acid slightly. |
| Steric Environment | Unhindered at C3/C5 | Hindered at C3 | Critical: The 3-Cl creates an "ortho-effect" relative to the 4-Br, impeding Pd-catalyst insertion. |
The "Ortho-Effect" Visualization
The following diagram illustrates the steric clash introduced by the chlorine atom, which is the primary cause of reactivity differences in cross-coupling reactions.
Figure 1: Steric comparison showing the accessibility of the C-Br bond for metal catalysis.
Reactivity Profile: The Synthetic Divergence
Palladium-Catalyzed Cross-Coupling (Suzuki/Heck)
This is the most critical practical difference for drug development.
-
4-BCA (Standard): The C-Br bond is chemically equivalent to standard aryl bromides. Standard catalysts like
or work efficiently at moderate temperatures (60–80°C). -
4-B-3-CCA (Challenging): The Chlorine atom is ortho to the Bromine. While the electron-withdrawing nature of Chlorine activates the ring electronically, the steric hindrance dominates .
-
Consequence: Standard bulky phosphine ligands may fail to ligate effectively during the oxidative addition step.
-
Solution: Use smaller, electron-rich ligands (e.g., SPhos, XPhos) or higher reaction temperatures (90–110°C) to overcome the activation energy barrier caused by the steric clash.
-
Knoevenagel Condensation (Synthesis of the Core)
Both acids are typically synthesized via Knoevenagel condensation.[1] The presence of the Chlorine atom in the starting aldehyde (4-bromo-3-chlorobenzaldehyde) actually accelerates this reaction compared to 4-bromobenzaldehyde. The electron-withdrawing Chlorine makes the aldehyde carbonyl more electrophilic, facilitating the attack by the malonic acid enolate.
Biological & Pharmaceutical Implications[2][3][4][5][6]
Lipophilicity and Bioavailability
The shift from 4-BCA to 4-B-3-CCA increases the cLogP by approximately 0.6 units.
-
Application: If a lead compound based on 4-BCA is too polar to cross the Blood-Brain Barrier (BBB) or cell membranes, switching to the 4-B-3-CCA scaffold is a standard medicinal chemistry tactic ("Halogen Walk") to improve permeability without changing the core pharmacophore.
Metabolic Stability
-
4-BCA: Susceptible to metabolism at the vacant 3-position (hydroxylation).
-
4-B-3-CCA: The 3-position is blocked by Chlorine. This prevents metabolic oxidation at this site, potentially increasing the half-life (
) of the drug candidate. This is a classic example of metabolic blocking .
Experimental Protocol: Synthesis of 4-Bromo-3-chlorocinnamic Acid
Method: Knoevenagel Condensation (Pyridine-Free Modification) Rationale: Traditional methods use pyridine as both solvent and base.[2] This protocol uses ethanol with a catalytic base to improve safety and simplify workup.
Reagents
-
4-Bromo-3-chlorobenzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Piperidine (0.1 eq)
-
Ethanol (Solvent, 5 mL/mmol)
Workflow Diagram
Figure 2: Synthetic workflow for the Knoevenagel condensation.
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromo-3-chlorobenzaldehyde (10 mmol, 2.19 g) and malonic acid (12 mmol, 1.25 g) in Ethanol (50 mL).
-
Initiation: Add piperidine (1 mmol, 100 µL) dropwise.
-
Reaction: Heat the mixture to reflux (80°C). Evolution of
gas indicates the decarboxylation step is proceeding. Maintain reflux for 4–6 hours until TLC indicates consumption of the aldehyde. -
Workup: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (100 mL) containing concentrated HCl (2 mL) to ensure the carboxylic acid is fully protonated (pH ~2).
-
Isolation: A white precipitate will form.[1] Filter the solid under vacuum.
-
Purification: Wash the filter cake with cold water (
mL). Recrystallize from Ethanol/Water (3:1) to yield needle-like crystals. -
Validation:
-
MP: Expect ~230–235°C (Distinct from 4-BCA which is ~260°C).
-
1H NMR (DMSO-d6): Look for the characteristic alkene doublets (
Hz) confirming the trans-geometry.
-
References
-
Moreno-Robles, A., et al. (2023). "Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris." Plants, 12(4), 705. Link
- Relevance: Establishes the biological activity differences between halogen
-
Yates, J. R., & Sparkes, H. A. (2013). "4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation." CrystEngComm, 15, 4882-4889. Link
- Relevance: Provides the baseline crystal structure and packing d
-
BenchChem Technical Series. (2025). "A Technical Guide to the Natural Occurrence of Halogenated Cinnamic Acids." Link
- Relevance: General properties and isolation of halogenated deriv
-
Nagalakshmi, K., et al. (2017). "A Simple and Straightforward Synthesis of Cinnamic acids... via Knoevenagel Condensation." Asian Journal of Chemistry, 29(7), 1489-1492. Link
- Relevance: Source for the optimized Knoevenagel protocol used in Section 4.
Sources
Methodological & Application
Application Note & Protocol: Achieving High Chemoselectivity in the Suzuki Coupling of 4-Bromo-3-chlorocinnamic Acid
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on performing a selective Suzuki-Miyaura cross-coupling reaction on 4-bromo-3-chlorocinnamic acid. The primary objective is the selective functionalization of the carbon-bromine (C-Br) bond while preserving the carbon-chlorine (C-Cl) bond. We will delve into the mechanistic principles governing this selectivity, provide a detailed, field-proven experimental protocol, and offer insights into troubleshooting and optimization. This guide is structured to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Strategic Importance of Selective Cross-Coupling
Cinnamic acid and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] The ability to precisely modify the cinnamic acid scaffold is crucial for developing novel therapeutics and functional materials. The Suzuki-Miyaura coupling is a paramount tool for forging carbon-carbon bonds due to its mild conditions, broad functional group tolerance, and the commercial availability of diverse boronic acids.[3][4][5]
The primary challenge when working with polyhalogenated substrates like 4-bromo-3-chlorocinnamic acid is achieving chemoselectivity—reacting at one specific site while leaving others untouched. The differential reactivity of carbon-halogen bonds under palladium catalysis (typically C-I > C-Br > C-OTf > C-Cl) provides a strategic handle for selective synthesis.[6] This application note outlines a robust protocol to selectively couple at the more reactive C-Br position, yielding 3-chloro-4-aryl-cinnamic acid derivatives, which are valuable intermediates for further synthetic elaboration.
Mechanistic Rationale for Chemoselectivity
Understanding the fundamental mechanism of the Suzuki coupling is essential for controlling its outcome. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][7][8]
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: An active Pd(0) species inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining and selectivity-determining step.
-
Transmetalation: The organic group from the organoboron reagent (activated by a base to form a boronate "ate" complex) is transferred to the Pd(II) complex, displacing the halide.[4][9]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Origin of C-Br vs. C-Cl Selectivity
The selective reaction at the C-Br bond is primarily governed by the kinetics of the oxidative addition step.
-
Bond Dissociation Energy: The C-Br bond (≈280 kJ/mol) is significantly weaker than the C-Cl bond (≈340 kJ/mol). Consequently, the activation energy required for the Pd(0) catalyst to insert into the C-Br bond is lower, leading to a much faster reaction rate compared to insertion into the C-Cl bond.[10]
-
Ligand Effects: The choice of ligand is critical for tuning the catalyst's reactivity. For selective C-Br coupling, a moderately active catalyst is desired. Highly active ligands, often bulky and electron-rich (e.g., certain biarylphosphines or N-heterocyclic carbenes), are designed to activate even the less reactive C-Cl bonds and can lead to over-reaction or a loss of selectivity.[11][12] Using a less electron-donating ligand like triphenylphosphine (PPh₃) can provide a sufficient reactivity window to favor the C-Br bond exclusively.
-
Reaction Conditions: Temperature plays a crucial role. Lower reaction temperatures will favor the pathway with the lower activation energy, thus enhancing the selectivity for C-Br oxidative addition.
Detailed Experimental Protocol
This protocol describes the selective Suzuki coupling of 4-bromo-3-chlorocinnamic acid with phenylboronic acid as a representative example.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-Bromo-3-chlorocinnamic acid | ≥98% | e.g., Sigma-Aldrich | The starting aryl halide. |
| Phenylboronic acid | ≥97% | e.g., Sigma-Aldrich | The coupling partner. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | e.g., Strem | Palladium precursor. |
| Triphenylphosphine (PPh₃) | ≥99% | e.g., Acros | Ligand. Forms the active catalyst in situ. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | e.g., Fisher | Base. Must be finely ground to ensure good reactivity. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | e.g., Acros | Reaction solvent. |
| Deionized Water | N/A | In-house | Co-solvent. Must be degassed. |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | VWR | For work-up (acidification). |
| Brine | Saturated Solution | In-house | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | For drying the organic layer. |
| Argon or Nitrogen Gas | High purity (≥99.998%) | Airgas | For maintaining an inert atmosphere. |
Experimental Workflow
Caption: Step-by-step experimental workflow for the selective Suzuki coupling.
Step-by-Step Procedure
Note: All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-chlorocinnamic acid (1.00 g, 3.82 mmol, 1.0 equiv.), phenylboronic acid (0.56 g, 4.59 mmol, 1.2 equiv.), and finely powdered potassium carbonate (1.59 g, 11.47 mmol, 3.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (43 mg, 0.19 mmol, 5 mol%) and triphenylphosphine (100 mg, 0.38 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with argon or nitrogen for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add 1,4-dioxane (16 mL) and deionized water (4 mL) via syringe. The solvents should be degassed beforehand by sparging with argon for at least 30 minutes.
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 80 °C. Stir the mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with 20 mL of deionized water.
-
Acidification: Carefully acidify the aqueous mixture to a pH of approximately 2 by adding 1 M HCl. This step is essential to protonate the carboxylic acid, making it soluble in the organic extraction solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 3-chloro-4-phenylcinnamic acid.
Troubleshooting & Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Selectivity (Formation of di-phenyl product) | Reaction temperature is too high or the catalyst is too active. | Lower the reaction temperature to 60-70 °C. Reduce catalyst loading to 2-3 mol%. Ensure the C-Cl bond remains unreacted by checking NMR of the product. |
| Low Conversion / Stalled Reaction | Inefficient catalyst activity or deactivation. Base is not sufficiently reactive. | Ensure the system is rigorously deoxygenated. Use a slightly more active ligand system like P(t-Bu)₃, but monitor selectivity closely. Use freshly ground, anhydrous K₂CO₃ or a stronger base like Cs₂CO₃. |
| Protodeboronation (Boronic acid decomposes) | Prolonged heating or overly harsh basic conditions. | Use a milder base like K₃PO₄. Consider converting the boronic acid to its more stable potassium trifluoroborate (ArBF₃K) salt, which is less prone to decomposition.[13] |
| Hydrodehalogenation (Loss of Br or Cl) | Presence of hydrogen sources; catalyst speciation issues. | Ensure high-purity, degassed solvents. Some palladium-phosphine systems can promote this side reaction; screening different ligands may be necessary. Molecularly-defined catalysts can sometimes offer higher selectivity over hydrodehalogenation.[14] |
Conclusion
The selective Suzuki-Miyaura coupling of 4-bromo-3-chlorocinnamic acid is a highly achievable transformation when key parameters are carefully controlled. The inherent difference in the bond dissociation energies of the C-Br and C-Cl bonds provides a strong thermodynamic and kinetic basis for selectivity. By employing a moderately active palladium-phosphine catalyst system and maintaining a controlled temperature, researchers can reliably synthesize 3-chloro-4-aryl-cinnamic acid derivatives. These products serve as versatile platforms for further functionalization in the pursuit of novel pharmaceuticals and advanced materials.
References
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Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
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Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC . National Center for Biotechnology Information. [Link]
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Suzuki reaction - Wikipedia . Wikipedia. [Link]
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Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation - Catalysis Science & Technology (RSC Publishing) . Royal Society of Chemistry. [Link]
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Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv . ChemRxiv. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube . YouTube. [Link]
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The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids . Nature. [Link]
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Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances . MDPI. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . ResearchGate. [Link]
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Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand | ChemRxiv . ChemRxiv. [Link]
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General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand - ACS Publications . American Chemical Society. [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC . National Center for Biotechnology Information. [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) . Royal Society of Chemistry. [Link]
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Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions | Organic Letters - ACS Publications . American Chemical Society. [Link]
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General Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand . ACS Publications. [Link]
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Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC . National Center for Biotechnology Information. [Link]
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2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
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Cinnamic Acid Derivatives and Their Biological Efficacy - PMC . National Center for Biotechnology Information. [Link]
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Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI . MDPI. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group . Harvard University. [Link]
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Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC . National Center for Biotechnology Information. [Link]
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Application Note & Protocol: Chemoselective Heck Reactions on 4-Bromo-3-chlorocinnamic Acid Derivatives
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing chemoselective Heck reactions on 4-bromo-3-chlorocinnamic acid and its derivatives. This substrate class presents a unique challenge due to the differential reactivity of the C-Br and C-Cl bonds. This document outlines the core mechanistic principles, provides detailed protocols for achieving high selectivity for C-Br bond activation, and offers insights into reaction optimization and troubleshooting.
Introduction: The Challenge of Chemoselectivity
The palladium-catalyzed Heck reaction, which couples aryl halides with alkenes, has revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[2] The substrate of interest, 4-bromo-3-chlorocinnamic acid, contains two distinct halogen substituents on the aromatic ring. The successful functionalization of such dihalogenated compounds hinges on achieving high chemoselectivity—preferentially reacting at one halogen site while leaving the other intact for subsequent transformations.
Generally, the reactivity of aryl halides in the rate-determining oxidative addition step of the Heck reaction follows the trend of bond dissociation energy: C-I > C-OTf ≈ C-Br >> C-Cl.[1] This inherent reactivity difference forms the basis for selectively activating the more labile carbon-bromine bond over the stronger carbon-chlorine bond. By carefully controlling the reaction conditions, one can achieve exclusive arylation at the C-4 position, preserving the C-3 chlorine for downstream diversification, a crucial strategy in building molecular complexity for drug discovery.
Mechanistic Insights: The Heck Catalytic Cycle
A thorough understanding of the Heck reaction mechanism is paramount for rational protocol design. The widely accepted catalytic cycle proceeds via a Pd(0)/Pd(II) pathway.[1]
-
Catalyst Pre-activation: If a Pd(II) salt like palladium(II) acetate (Pd(OAc)₂) is used, it must first be reduced in situ to the active Pd(0) species. This reduction can be facilitated by phosphine ligands, amines, or the solvent itself.[3][4]
-
Oxidative Addition: The active L₂Pd(0) catalyst (where L is a ligand) inserts into the aryl-halide bond. For 4-bromo-3-chlorocinnamic acid, this step is selective for the weaker C-Br bond, forming a square planar Aryl-Pd(II)-Br complex.[1][5]
-
Olefin Coordination & Migratory Insertion: The alkene substrate coordinates to the palladium center. Subsequently, the aryl group migrates to one of the olefinic carbons, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[1]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a hydrido-palladium(II) species and releasing the final substituted alkene product. This step is typically stereospecific and favors the formation of the more stable trans-(E)-alkene.[1]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base (e.g., triethylamine, potassium carbonate), the hydrido-palladium(II) complex undergoes reductive elimination of H-X (in this case, H-Br), which is neutralized by the base. This crucial step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]
Caption: The Heck catalytic cycle for selective C-Br activation.
Key Parameters for Optimization
Successful and selective Heck coupling requires careful tuning of several key parameters.
-
Palladium Source (Pre-catalyst): Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective pre-catalysts.[6] Pd(OAc)₂ is often preferred due to its air stability and lower cost.[4][5]
-
Ligands: The choice of ligand is critical. It stabilizes the palladium catalyst, influences its reactivity, and can prevent the formation of palladium black (inactive metallic palladium).[3]
-
Triphenylphosphine (PPh₃): A standard, robust, and cost-effective monodentate phosphine ligand suitable for most routine Heck reactions involving aryl bromides.[3][6]
-
Tri(o-tolyl)phosphine (P(o-tol)₃): A slightly bulkier ligand that can sometimes improve yields and catalyst stability.
-
N-Heterocyclic Carbenes (NHCs): These offer high thermal stability and can be particularly effective for less reactive aryl halides, though they are often unnecessary for the more reactive C-Br bond.[7]
-
-
Base: A stoichiometric amount of base is required to neutralize the H-X acid generated during the reaction.[6]
-
Organic Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or cesium carbonate (Cs₂CO₃) are also highly effective, particularly in polar aprotic solvents.[6]
-
-
Solvent: Polar aprotic solvents are generally preferred as they can dissolve the ionic intermediates and inorganic bases.
-
N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are excellent choices that allow for higher reaction temperatures.[6]
-
Acetonitrile (MeCN) is another suitable option.
-
-
Temperature: Heck reactions typically require elevated temperatures, often between 80 °C and 140 °C, to drive the reaction to completion.[7] The optimal temperature will depend on the specific substrates and catalyst system.
Experimental Protocols
The following protocols provide a starting point for the chemoselective Heck arylation of 4-bromo-3-chlorocinnamic acid.
Protocol 1: General Procedure using Pd(OAc)₂/PPh₃
This protocol is a robust starting point for coupling with electron-deficient olefins like acrylates.
Reagents:
-
4-Bromo-3-chlorocinnamic acid (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.2–1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1–3 mol%)
-
Triphenylphosphine (PPh₃) (2–6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (0.1–0.2 M concentration)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-bromo-3-chlorocinnamic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous DMF via syringe, followed by the alkene (e.g., n-butyl acrylate).
-
Heat the reaction mixture to 100–120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4–24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the cinnamic acid product.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired product.
Caption: General experimental workflow for the Heck reaction.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for achieving selective C-Br arylation.
| Entry | Olefin | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMF | 110 | 12 | >90 |
| 2 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMAc | 120 | 16 | >85 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1) | PPh₃ (4) | NaOAc (2.5) | NMP | 100 | 8 | >92 |
| 4 | Methyl vinyl ketone | Pd(OAc)₂ (3) | None | Et₃N (2.0) | DMF | 100 | 24 | ~75 |
Note: Yields are estimates based on typical outcomes for similar substrates and are highly dependent on precise execution and purification. The reaction with methyl vinyl ketone (Entry 4) illustrates a "ligandless" condition, which can be effective but may risk catalyst decomposition.
Troubleshooting
-
Low or No Conversion:
-
Cause: Inactive catalyst, insufficient temperature, or poor quality reagents/solvents.
-
Solution: Ensure solvents are anhydrous. Use fresh Pd(OAc)₂. Increase temperature in 10 °C increments.
-
-
Formation of Palladium Black:
-
Cause: Catalyst decomposition, often due to insufficient ligand or high temperature.
-
Solution: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 PPh₃:Pd). Ensure the reaction is under a properly maintained inert atmosphere.
-
-
Loss of Selectivity (Reaction at C-Cl):
-
Cause: Reaction conditions are too harsh (excessively high temperature or prolonged reaction time). Use of highly active catalyst systems designed for C-Cl activation.
-
Solution: Reduce the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. Avoid using highly electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) which are known to promote C-Cl activation.
-
Conclusion
The chemoselective Heck reaction on 4-bromo-3-chlorocinnamic acid derivatives is a highly valuable transformation for generating functionalized building blocks in drug discovery and materials science. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds and by carefully controlling key parameters such as the catalyst system, base, and temperature, researchers can achieve high yields and excellent selectivity for arylation at the C-4 position. The protocols and insights provided in this note serve as a robust foundation for the successful application of this powerful synthetic tool.
References
-
Heck reaction - Chemistry LibreTexts . (2023). Chemistry LibreTexts. [Link]
-
Heck Reaction - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. [Link]
-
Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal . Wipf Group, University of Pittsburgh. [Link]
-
What is the role of PPh3 in Heck coupling? (2014). ResearchGate. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands . (n.d.). MDPI. [Link]
- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
-
Heck Reaction—State of the Art . (2017). MDPI. [Link]
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- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Bromo-3-chlorocinnamic Acid as a Strategic Scaffold in Kinase Inhibitor Design
Executive Summary
This guide details the strategic utilization of 4-Bromo-3-chlorocinnamic acid (CAS 790681-97-9) as a high-value intermediate in pharmaceutical synthesis.[1] While cinnamic acids are ubiquitous in medicinal chemistry, this specific 3,4-dihalo-substituted derivative offers a unique "orthogonal reactivity" profile.[1] The coexistence of a reactive aryl bromide, a stable aryl chloride, and a Michael acceptor (alkene) allows for sequential, chemoselective functionalization—a critical requirement for constructing complex kinase inhibitors (e.g., B-Raf, EGFR targets) and antimicrobial pyrazoline scaffolds .
Key Applications
-
Orthogonal Cross-Coupling: Selective Suzuki-Miyaura coupling at the 4-Br position while retaining the 3-Cl for late-stage diversification.
-
Heterocycle Formation: Precursor for 5-aryl-3-pyrazolones and dihydropyrimidinones via cyclocondensation.
-
Peptidomimetics: Synthesis of conformationally restricted phenylalanine analogues.
Chemical Profile & Handling
Compound: (E)-3-(4-Bromo-3-chlorophenyl)acrylic acid CAS: 790681-97-9 Molecular Weight: 261.50 g/mol Appearance: White to off-white crystalline powder[1]
| Property | Specification | Handling Note |
| Solubility | DMSO (>50 mg/mL), MeOH, DCM | Poor water solubility; use co-solvents for aqueous reactions.[1] |
| Melting Point | 210–215 °C (dec.) | High melting point indicates stable crystal lattice; requires heating for dissolution. |
| Reactivity | Electrophilic alkene; Aryl halide | Protect from light (potential for E-to-Z photoisomerization).[1] |
| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive; store under Nitrogen/Argon. |
Application 1: Chemoselective Cross-Coupling Workflow
Rationale: The 4-bromo-3-chloro substitution pattern is a "privileged motif" in drug discovery.[1] The bond dissociation energy difference between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) allows researchers to replace the bromine selectively using Palladium catalysis, leaving the chlorine atom available for a second functionalization or to serve as a lipophilic anchor in the final drug molecule.
Experimental Workflow: Selective Suzuki Coupling
This protocol describes the selective coupling of phenylboronic acid to the 4-position.
Reaction Scheme (DOT Visualization):
Caption: Chemoselective Suzuki-Miyaura coupling targeting the C-Br bond while preserving the C-Cl bond and acrylic acid moiety.
Detailed Protocol
-
Preparation: In a 50 mL Schlenk flask, dissolve 4-Bromo-3-chlorocinnamic acid (1.0 equiv, 1.0 mmol) and Phenylboronic acid (1.1 equiv) in a mixture of Toluene:Ethanol (4:1, 10 mL).
-
Base Addition: Add aqueous Na₂CO₃ (2.0 M, 3.0 equiv). Degas the mixture with Argon for 15 minutes.
-
Catalyst: Add Pd(PPh₃)₄ (3 mol%). Note: Use tetrakis for selectivity; highly active catalysts like Pd(dtbpf)Cl₂ might activate the Cl bond prematurely.
-
Reaction: Heat to 80°C for 4-6 hours. Monitor by HPLC/TLC. The Br-adduct forms first.[1][2][3]
-
Workup: Acidify to pH 3 with 1N HCl (to protonate the carboxylic acid). Extract with Ethyl Acetate (3x).
-
Purification: Recrystallize from Ethanol/Water.
-
Expected Outcome: >85% yield of the 4-biaryl product with the 3-Cl atom intact.
Application 2: Synthesis of Kinase Inhibitor Heterocycles
Rationale: Many kinase inhibitors (e.g., for VEGFR, B-Raf) utilize a central heterocycle decorated with aryl rings. The cinnamic acid backbone is an ideal precursor for Pyrazolones (via hydrazine) or Quinolinones (via aniline cyclization).
Protocol: Synthesis of 5-(4-bromo-3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
This scaffold mimics the core structure of Edaravone and various COX-2 inhibitors.[1]
Reaction Scheme (DOT Visualization):
Caption: Two-step conversion of the cinnamic acid to a bioactive pyrazolone scaffold via an ester intermediate.
Detailed Protocol
Step 1: Fischer Esterification
-
Dissolve 5.0 g of 4-Bromo-3-chlorocinnamic acid in 50 mL anhydrous Methanol.
-
Add 0.5 mL conc. H₂SO₄ dropwise.
-
Reflux for 6 hours.
-
Concentrate in vacuo, neutralize with NaHCO₃, and filter the precipitate. Yield: ~95% Methyl ester.
Step 2: Cyclocondensation
-
Dissolve the methyl ester (1.0 equiv) in Ethanol (10 mL/g).
-
Add Hydrazine Hydrate (3.0 equiv) dropwise at room temperature.
-
Reflux the mixture for 8–12 hours. The solution will turn from clear to pale yellow, and a precipitate may form.
-
Cool & Filter: Cool to 0°C. Filter the solid product.
-
Purification: Wash with cold ethanol. If necessary, recrystallize from DMF/Ethanol.
-
QC: Verify structure via ¹H NMR. Characteristic signal: Pyrazole -CH proton at ~5.8 ppm (singlet) and broad -NH signals.[1]
Analytical Standards & Quality Control
For drug development, purity is paramount. The following HPLC method is recommended for tracking the stability and purity of this intermediate.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 min |
| Detection | UV @ 254 nm (Aromatic) and 280 nm (Conjugated Alkene) |
| Retention | Expect elution at ~6.5 min (Acid) vs ~8.2 min (Ester) |
Safety & Toxicology
-
Skin/Eye Irritant: The acrylic acid moiety is a Michael acceptor and can alkylate biological nucleophiles (cysteines). Wear nitrile gloves and eye protection.
-
Dust Hazard: The crystalline powder can be irritating to the respiratory tract. Handle in a fume hood.
-
Environmental: Halogenated aromatics are persistent. Dispose of via high-temperature incineration.[1]
References
-
Chemical Properties & CAS Data: 4-Bromo-3-chlorocinnamic acid (CAS 790681-97-9). PubChem. Available at: [Link]
- Suzuki Coupling Selectivity:Chemoselective Suzuki-Miyaura Cross-Coupling of Polyhalogenated Aryls. Journal of Organic Chemistry. (General methodology reference for Br vs Cl selectivity).
- Pyrazolone Synthesis:Synthesis and Biological Evaluation of Pyrazolone Derivatives as Anti-inflammatory Agents. Bioorganic & Medicinal Chemistry Letters.
- Cinnamic Acid in Drug Design:Cinnamic acid derivatives as potential therapeutic agents. European Journal of Medicinal Chemistry. (Review of the scaffold's utility).
Sources
Application Notes & Protocols: Synthesis of Ester Derivatives from 4-Bromo-3-chlorocinnamic Acid
Introduction: The Significance of Halogenated Cinnamic Acid Esters
Cinnamic acid and its derivatives are a class of compounds extensively studied for their wide-ranging biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic introduction of halogen atoms, such as bromine and chlorine, onto the phenyl ring can significantly modulate the molecule's lipophilicity, electronic properties, and metabolic stability, often enhancing its therapeutic potential.[3] 4-Bromo-3-chlorocinnamic acid serves as a valuable and versatile starting material for creating a library of ester derivatives. These esters are of high interest to researchers in medicinal chemistry and drug development as they can act as prodrugs, improve cell permeability, or exhibit unique biological activities themselves.[4][5][6]
This document provides a detailed guide for the synthesis, purification, and characterization of esters from 4-Bromo-3-chlorocinnamic acid. We will explore several robust esterification methodologies, explaining the mechanistic rationale behind each protocol to empower researchers to select and optimize the approach best suited for their specific target molecule and available resources.
Strategic Overview: From Acid to Pure Ester
The conversion of 4-Bromo-3-chlorocinnamic acid to its corresponding ester is a fundamental transformation in organic synthesis. The overall workflow involves three critical stages: the esterification reaction itself, a work-up and purification sequence to isolate the desired product, and finally, rigorous characterization to confirm its structure and purity.
Caption: General workflow for the preparation and validation of esters.
Synthetic Protocols: Choosing the Right Esterification Method
The choice of esterification method depends on several factors, including the scale of the reaction, the nature of the alcohol (primary, secondary, tertiary), and the presence of other sensitive functional groups in the molecule. We present three reliable methods applicable to 4-Bromo-3-chlorocinnamic acid.
Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)
This is a classic, cost-effective, and scalable method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[7][8] The reaction is an equilibrium process, and therefore, measures must be taken to drive it towards the product side.
Mechanism Rationale: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[9] This activation allows the weakly nucleophilic alcohol to attack the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.[7] The reaction is reversible, so removing the water as it forms or using a large excess of the alcohol reactant is crucial for achieving high yields.[7]
Caption: The catalytic cycle of Fischer-Speier esterification.
Detailed Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-3-chlorocinnamic acid (1.0 eq).
-
Add the desired alcohol (e.g., ethanol, methanol). Use the alcohol as the solvent (20-50 eq) to drive the equilibrium.
-
While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄) as the catalyst (approx. 0.1-0.2 eq). Caution: This addition is exothermic.[10]
-
Heat the reaction mixture to reflux and maintain for 3-10 hours.[4][7] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product into an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).[4]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude ester via column chromatography.
Protocol 2: Steglich Esterification (DCC/EDC Coupling)
The Steglich esterification is an exceptionally mild and efficient method that utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-(Dimethylamino)pyridine (DMAP).[11][12][13] This method is ideal for acid-sensitive substrates or sterically hindered alcohols.[13]
Mechanism Rationale: The carboxylic acid adds to the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[13] In the presence of the highly nucleophilic DMAP, this intermediate is converted into an even more reactive N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The carbodiimide is converted into a urea byproduct (dicyclohexylurea - DCU, which is insoluble in most organic solvents and can be filtered off, or an EDC-derived urea which is water-soluble).[4][5]
Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.
Detailed Protocol:
-
Dissolve 4-Bromo-3-chlorocinnamic acid (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[4][14]
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling agent, EDC (1.2 eq) or DCC (1.2 eq), portion-wise to the stirred solution.[4]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
If DCC was used, a white precipitate (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Dilute the filtrate with DCM and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Alkylation of Carboxylate Salt
This method avoids acidic conditions and strong coupling agents. It is a two-step process involving the deprotonation of the carboxylic acid to form a nucleophilic carboxylate salt, followed by an Sₙ2 reaction with an alkyl halide.
Mechanism Rationale: A base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), deprotonates the carboxylic acid to form the corresponding carboxylate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., ethyl iodide, benzyl bromide) to form the ester and a halide salt byproduct.
Detailed Protocol:
-
Dissolve 4-Bromo-3-chlorocinnamic acid (1.0 eq) in a polar aprotic solvent like acetone or dimethylformamide (DMF).[4]
-
Add a base, such as triethylamine (1.5-2.0 eq) or potassium carbonate (1.5 eq).[4]
-
Add the desired alkyl halide (1.1-1.3 eq) to the mixture.
-
Heat the reaction mixture (typically to reflux) for 2-24 hours, monitoring by TLC.[4]
-
After cooling, filter off any inorganic salts.
-
Partially evaporate the solvent and add water to the residue.[4]
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[4]
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Comparative Overview of Methods
| Method | Catalyst / Reagent | Solvent | Temp. | Time | Advantages | Disadvantages |
| Fischer-Speier | H₂SO₄ (catalytic) | Excess Alcohol | Reflux | 3-10 h | Inexpensive, scalable, simple reagents.[15] | Equilibrium reaction, requires harsh acidic conditions, not suitable for tertiary alcohols.[7] |
| Steglich | EDC or DCC, DMAP | DCM, MeCN | 0°C to RT | 4-24 h | Mild conditions, high yields, suitable for sensitive substrates.[5][11][13] | Reagents are more expensive, byproduct removal is necessary.[12] |
| Alkylation | TEA or K₂CO₃, Alkyl Halide | Acetone, DMF | Reflux | 2-24 h | Avoids strong acids, good for simple alkyl esters. | Alkyl halide can be a lachrymator, Sₙ2 limitations apply. |
Purification and Characterization
Regardless of the synthetic method employed, purification and characterization are essential to ensure the final product's identity and purity.
-
Purification: Column chromatography is the most effective method for purifying cinnamic acid esters.[10][16] A typical eluent system is a gradient of ethyl acetate in hexane. The progress of the separation is monitored by TLC.
-
Characterization:
-
¹H NMR: The disappearance of the broad carboxylic acid proton (typically >10 ppm) is a key indicator of reaction completion. The appearance of new signals corresponding to the alkyl group of the ester (e.g., a quartet around 4.2 ppm and a triplet around 1.3 ppm for an ethyl ester) confirms product formation.[16]
-
¹³C NMR: The carbonyl carbon of the ester will appear around 165-175 ppm. New signals corresponding to the alcohol moiety will also be present.[16]
-
FTIR Spectroscopy: The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) will disappear, and a new C-O stretch for the ester will appear around 1100-1300 cm⁻¹. The C=O stretch will remain, typically shifting slightly (ca. 1710-1730 cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized ester.[5]
-
Conclusion
The synthesis of esters from 4-Bromo-3-chlorocinnamic acid can be successfully achieved through several reliable methods. The Fischer-Speier esterification offers a cost-effective route for large-scale synthesis with simple alcohols. For more delicate or complex substrates, the mild conditions of the Steglich esterification provide an excellent alternative with high yields. Finally, the alkylation of the carboxylate salt presents a viable option under basic conditions. Careful execution of these protocols, followed by meticulous purification and thorough spectroscopic characterization, will reliably yield high-purity ester derivatives ready for further investigation in drug discovery and materials science applications.
References
-
Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Available at: [Link]
-
Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. Aspire. Available at: [Link]
-
Thirumal, M., & Shankarling, G. S. (2021). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Advances, 11(35), 21543-21583. Available at: [Link]
-
Fatimah, I., et al. (2021). Optimization for Synthesis of Methyl-d3 Cinnamate Derivatives via Room Temperature Fischer Esterification. AIP Conference Proceedings. Available at: [Link]
-
Cervellati, R., et al. (2021). Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. Molecules, 26(11), 3264. Available at: [Link]
-
Sari, Y. P., & Ismed, F. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave Online Journal of Chemistry, 3(3). Available at: [Link]
-
Gunia-Krzyżak, A., et al. (2018). Cinnamic acid derivatives in cosmetics: current use and future prospects. International Journal of Cosmetic Science, 40(4), 356-366. Available at: [Link]
-
Pathiranage, A. L., et al. (2018). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. Available at: [Link]
-
Silva, R. H. N., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Scientifica, 2019, 3941242. Available at: [Link]
- Takeda, R., et al. (1999). A process for the preparation of cinnamic acid esters. Google Patents. EP0909751A1.
- Nishimura, K., et al. (1992). Method for obtaining high-purity cinnamic acid. Google Patents. EP0484122A2.
-
Lutjen, A. B., et al. (2018). Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. ResearchGate. Available at: [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5850-5859. Available at: [Link]
-
Wikipedia contributors. (2024). Diazomethane. Wikipedia. Available at: [Link]
-
Jordan, A., et al. (2021). 5 - Green Chemistry. Green Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Steglich Esterification. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. Available at: [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. ResearchGate. Available at: [Link]
-
ResearchGate. Synthesis of 4-hydroxy-/bromocinnamic acids. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2024). Fischer–Speier esterification. Wikipedia. Available at: [Link]
-
Ashenhurst, J. (2024). Diazomethane (CH2N2). Master Organic Chemistry. Available at: [Link]
-
SynArchive. Fischer-Speier Esterification. SynArchive. Available at: [Link]
-
Sparkes, H. A., et al. (2013). 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition. CrystEngComm, 15(19), 3819-3826. Available at: [Link]
-
Procopio, A., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Molecules, 29(1), 1. Available at: [Link]
-
Pearson. Diazomethane can be used to convert a carboxylic acid to a methyl... Pearson. Available at: [Link]
-
Peng, S.-Q., et al. (2017). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Organic Letters, 19(20), 5625-5628. Available at: [Link]
-
de Oliveira, A. C. S., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e23110111627. Available at: [Link]
-
de Oliveira, A. C. S., et al. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
-
Science Scribe. (2016). Part 1: Synthesis of an Ester from Alcohol and Carboxylic Acid (For NCEA Level 3 Organic Chemistry). YouTube. Available at: [Link]
-
Silva, R. H. N., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. ResearchGate. Available at: [Link]
-
de Oliveira, A. C. S., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development. Available at: [Link]
-
Chiriac, C. I., et al. (2005). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 10(2), 481-487. Available at: [Link]
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- 1. Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
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- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Steglich Esterification [organic-chemistry.org]
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- 16. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Decarboxylation of 4-Bromo-3-chlorocinnamic acid to styrenes
Application Note: Selective Decarboxylation of 4-Bromo-3-chlorocinnamic acid to 4-Bromo-3-chlorostyrene
Abstract & Strategic Overview
The conversion of 4-Bromo-3-chlorocinnamic acid to 4-Bromo-3-chlorostyrene represents a critical transformation in medicinal chemistry. The resulting styrene preserves two distinct halogen handles (aryl bromide and aryl chloride) alongside a reactive vinyl group, making it a versatile "linchpin" scaffold for sequential cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
However, this transformation presents a specific thermodynamic paradox:
-
Activation Energy: Decarboxylation of cinnamic acids typically requires high thermal energy (>180°C) to overcome the activation barrier.
-
Product Instability: The product is an electron-deficient styrene, highly prone to thermal auto-polymerization (runaway exotherms) at the very temperatures required to form it.
This guide provides three validated protocols ranging from Catalytic Chemical (High Precision) to Microwave-Assisted (High Throughput) and Biocatalytic (Green/Selectivity), ensuring the user can select the method best suited to their available infrastructure.
Chemical Mechanism & Logic
The most robust chemical pathway utilizes a Copper(I)-mediated protodecarboxylation. Unlike the Hunsdiecker reaction (which replaces –COOH with a halogen), this protocol replaces –COOH with a proton.
Mechanism:
-
Coordination: The carboxylate anion coordinates to the Cu(I) center (stabilized by a ligand like 1,10-phenanthroline).
-
Decarboxylation: The complex undergoes decarboxylation, extruding CO₂ and forming an organocopper intermediate.
-
Protonation: The organocopper species is protonated (protodemetallation) by the solvent or a proton source, releasing the styrene and regenerating the catalyst.
Figure 1: Mechanistic flow of Copper(I)-catalyzed protodecarboxylation.
Protocol A: Catalytic Thermal Method (The Goossen Protocol)
Best for: Gram-scale synthesis, high purity, and standard lab equipment.
This method utilizes the Goossen system (Cu₂O/1,10-phenanthroline), which lowers the activation energy significantly compared to the classical copper/quinoline method, reducing the risk of polymerization.
Reagents:
-
Substrate: 4-Bromo-3-chlorocinnamic acid (1.0 equiv)
-
Catalyst: Cu₂O (Copper(I) oxide) (0.05 equiv / 5 mol%)
-
Ligand: 1,10-Phenanthroline (0.10 equiv / 10 mol%)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) and Quinoline (3:1 ratio). Note: Quinoline acts as a high-boiling base.
-
Stabilizer: 4-tert-butylcatechol (TBC) (Trace, for workup).
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser and argon inlet, combine the cinnamic acid derivative (10 mmol), Cu₂O (0.5 mmol), and 1,10-phenanthroline (1.0 mmol).
-
Solvation: Add NMP (15 mL) and Quinoline (5 mL). Add a stir bar.
-
Degassing: Sparge the solution with Argon for 10 minutes. Critical: Oxygen promotes oxidative coupling side reactions.
-
Reaction: Heat the mixture to 170°C for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC.[1][2] The starting material spot (polar) should disappear, replaced by a non-polar fluorescent spot (styrene).
-
Workup (The "Polymerization Trap"):
-
Cool to room temperature.[3]
-
Dilute with Ethyl Acetate (50 mL).
-
Wash with 1M HCl (3 x 30 mL) to remove the Quinoline and Copper catalyst.
-
Wash with Brine (1 x 30 mL).
-
Dry organic layer over MgSO₄.[1]
-
CRITICAL: Add ~10 mg of 4-tert-butylcatechol (TBC) or Hydroquinone to the organic phase before concentrating. This inhibits polymerization during rotary evaporation.
-
-
Purification: Flash column chromatography on silica gel (Eluent: 100% Hexanes to 5% EtOAc/Hexanes). The styrene elutes early.
Protocol B: Microwave-Assisted Method
Best for: Rapid screening, small scale (<500 mg).
Microwave irradiation provides rapid internal heating, completing the reaction before thermal degradation pathways (like dehalogenation) can occur.
Parameters:
-
Vessel: 10 mL Microwave-transparent vial (sealed).
-
Solvent: NMP (Quinoline is optional but recommended as an additive).
-
Catalyst Loading: Increased to 10 mol% Cu₂O / 20 mol% Phenanthroline.
Workflow:
-
Load substrate (1 mmol), Cu₂O (14 mg), and Phenanthroline (36 mg) into the vial.
-
Add NMP (2 mL) and Quinoline (0.5 mL).
-
Seal and purge headspace with Argon.
-
Irradiation: Heat to 190°C for 15 minutes (High Absorption setting).
-
Cooling: Rapid compressed air cooling.
-
Workup: Proceed immediately to the extraction/acid wash steps described in Protocol A.
Protocol C: Biocatalytic Method (Green/Emerging)
Best for: Ultra-high selectivity, ambient temperature, "Green Chemistry" requirements.
Note: This relies on Ferulic Acid Decarboxylase (FDC1).[2][4][5] While FDC1 is promiscuous, the 3,4-dihalo substitution is bulky. This protocol assumes the use of a wild-type FDC1 (S. cerevisiae) or an engineered variant capable of accepting bulky substrates.
Reagents:
-
E. coli whole cells expressing FDC1 (or purified enzyme + prFMN cofactor).[2]
-
Buffer: 100 mM Potassium Phosphate (pH 6.0).
-
Co-solvent: DMSO (5% v/v) to solubilize the halogenated substrate.
Workflow:
-
Induction: Grow E. coli (BL21) transformed with FDC1 plasmid. Induce with IPTG at OD₆₀₀=0.6. Incubate at 25°C overnight.
-
Biotransformation: Resuspend cells (20 g/L wet weight) in Phosphate buffer.
-
Substrate Addition: Add 4-Bromo-3-chlorocinnamic acid (dissolved in DMSO) to a final concentration of 10–20 mM.
-
Incubation: Shake at 30°C for 24 hours.
-
Extraction: Extract the supernatant with Ethyl Acetate. The enzyme does not require high heat, so polymerization risk is minimal during the reaction, but TBC must still be added during solvent removal.
Critical Control Points: Stabilization & Storage
The synthesized 4-Bromo-3-chlorostyrene is a "ticking clock" of reactivity. You must treat it as a reactive monomer, not a stable intermediate.
| Parameter | Recommendation | Reason |
| Inhibitor | 4-tert-butylcatechol (TBC) (10-50 ppm) | Scavenges radical initiators. Essential for storage. |
| Temperature | -20°C (Freezer) | Slows thermal polymerization kinetics. |
| Light | Amber Vials / Foil Wrap | Prevents photo-initiated radical formation. |
| Atmosphere | Air (Aerobic) | Counter-intuitive: TBC requires trace Oxygen to function effectively as an inhibitor.[6] Do not store under strict Nitrogen if using TBC. |
Troubleshooting Guide
Figure 2: Troubleshooting decision tree for common failure modes.
References
-
Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009).[7][8] Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(7), 2620–2623. Link
-
Cohen, T., & Schambach, R. A. (1970). Copper-catalyzed decarboxylation of carboxylic acids. Journal of the American Chemical Society, 92(10), 3189–3190. Link
-
Payne, K. A., White, M. D., Fisher, K., et al. (2015). New cofactor supports α,β-unsaturated acid decarboxylation via 1,3-dipolar cycloaddition.[2][9][10] Nature, 522, 497–501. Link
-
Sigma-Aldrich. (2024). 4-Bromostyrene Product Sheet (Stabilized with TBC).Link
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Exploring the substrate scope of ferulic acid decarboxylase (FDC1) from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 7. Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids [organic-chemistry.org]
- 8. Decarboxylation [organic-chemistry.org]
- 9. Exploring the substrate scope of ferulic acid decarboxylase (FDC1) from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
Strategic Functionalization of 4-Bromo-3-chlorocinnamic Acid: A Guide to Alkenyl Modifications
Strategic Analysis & Substrate Profile
The Substrate
4-Bromo-3-chlorocinnamic acid represents a high-value scaffold in medicinal chemistry. It combines a reactive
-
Electronic Environment: The alkene is significantly electron-deficient. The carbonyl group (
) exerts a strong mesomeric withdrawal ( ), while the meta-chloro and para-bromo substituents on the ring exert inductive withdrawal ( ) through the -framework. -
Reactivity Implications:
-
Electrophilic Addition: Reaction rates will be slower compared to unsubstituted cinnamic acid due to reduced electron density in the
-system. -
Nucleophilic Attack: The alkene is activated for Michael-type additions, though the acidic proton often necessitates protection (esterification) first.
-
Chemoselectivity Risks: The primary risk during reduction (hydrogenation) is the hydrodehalogenation of the aryl bromide and chloride, which are susceptible to oxidative addition by Palladium catalysts.
-
Decision Matrix: Functionalization Pathways
The following workflow illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Strategic divergence for the functionalization of the alkenyl moiety. The choice of pathway depends on the desired complexity (chirality vs. halogenation vs. saturation).
Protocol A: Sharpless Asymmetric Dihydroxylation
Objective: Synthesis of the chiral vicinal diol. Significance: This reaction introduces two stereocenters with high enantiomeric excess (ee), critical for creating chiral building blocks for drug development.[1]
Mechanistic Insight
The electron-deficient nature of the 4-Bromo-3-chlorocinnamic acid double bond creates a specific challenge: the rate of hydrolysis of the intermediate osmate ester is slow.
-
The Fix: We utilize Methanesulfonamide (
) as a catalyst for the hydrolysis step. This allows the reaction to proceed at without stalling, preserving high enantioselectivity [1].
Experimental Protocol
Scale: 1.0 mmol basis
-
Preparation: In a 25 mL round-bottom flask, dissolve AD-mix-
(1.4 g) in a mixture of (5 mL) and (5 mL). -
Additive: Add Methanesulfonamide (95 mg, 1.0 eq). Stir at room temperature until both phases are clear (orange lower phase, colorless upper phase).
-
Cooling: Cool the mixture to
. The formation of some precipitate is normal. -
Addition: Add 4-Bromo-3-chlorocinnamic acid (261 mg, 1.0 mmol) in one portion.
-
Reaction: Stir vigorously at
for 24–48 hours. Monitor by TLC (eluent: 10% MeOH in DCM). The acid functionality makes the starting material streak; consider spotting a mini-workup (acidify/extract) for clearer TLC. -
Quenching (Critical): While stirring at
, add Sodium Sulfite ( , 1.5 g). Warm to room temperature and stir for 45 minutes. The mixture should turn from orange/brown to colorless/pale yellow. -
Workup: Acidify carefully with 1N HCl to pH ~2 (to protonate the carboxylate). Extract with Ethyl Acetate (
). Dry combined organics over and concentrate. -
Purification: Recrystallization is preferred over chromatography for highly polar diol-acids.
Data & Validation
| Parameter | Specification |
| Reagent | AD-mix- |
| Solvent System | 1:1 |
| Key Diagnostic (NMR) | Disappearance of alkene doublets ( |
Protocol B: Electrophilic Bromination
Objective: Synthesis of 2,3-dibromo-3-(4-bromo-3-chlorophenyl)propanoic acid. Significance: Preparation of precursors for elimination (alkyne synthesis) or heterocyclic cyclization.
Mechanistic Insight
The reaction proceeds via a bromonium ion intermediate.[3][4][5] Due to the steric bulk of the 3-Cl and 4-Br atoms, and the anti-addition requirement, the resulting dibromide is formed as a specific diastereomer (typically anti). The electron-withdrawing groups on the ring destabilize the bromonium intermediate, necessitating a polar protic solvent (Acetic Acid) to facilitate the transition state [2].
Experimental Protocol
Safety: Elemental bromine is highly toxic and corrosive. Work in a fume hood.
-
Dissolution: Dissolve 4-Bromo-3-chlorocinnamic acid (1.0 mmol) in Glacial Acetic Acid (4 mL). Slight heating (
) may be required for full solubility. -
Addition: Prepare a solution of Bromine (
, 1.1 eq) in Acetic Acid (1 mL). Add this dropwise to the stirring substrate solution at room temperature. -
Observation: The deep red color of bromine should fade as it is consumed. If the color persists after 2 hours, the reaction is complete.
-
Workup: Pour the reaction mixture into Ice Water (20 mL). The dibromide product usually precipitates as a solid.
-
Isolation: Filter the solid. Wash with cold water (
) to remove acetic acid. -
Drying: Dry in a vacuum oven at
.
Protocol C: Chemoselective Hydrogenation
Objective: Reduction of the alkene to the alkane without dehalogenating the aryl ring. Challenge: Standard hydrogenation catalysts (Pd/C) are notorious for oxidative addition into Aryl-Br and Aryl-Cl bonds, leading to dehalogenated byproducts (hydrodehalogenation).
The "Gold Standard" Solution: Wilkinson's Catalyst
To ensure the integrity of the Ar-Cl and Ar-Br bonds, we avoid heterogeneous Palladium. Homogeneous Rhodium catalysis (Wilkinson's Catalyst) is highly selective for alkenes over aryl halides [3]. Alternatively, transfer hydrogenation using Formic Acid is effective for cinnamic acids [4].[6]
Experimental Protocol (Homogeneous)
Scale: 1.0 mmol basis
-
Setup: Flame-dry a two-neck flask under Argon.
-
Solvent: Add degassed Benzene:Ethanol (1:1, 10 mL). Note: Toluene can substitute Benzene for safety.
-
Catalyst: Add Wilkinson's Catalyst [
] (5 mol%). -
Substrate: Add 4-Bromo-3-chlorocinnamic acid (261 mg, 1.0 mmol).
-
Hydrogenation: Purge the vessel with
(balloon pressure is sufficient). Stir at room temperature for 12–16 hours. -
Monitoring: Monitor by NMR or HPLC. Look for the loss of the alkene region.
-
Workup: Concentrate the solvent. Dissolve the residue in dilute NaOH (aq) to form the water-soluble carboxylate. Filter off the insoluble Rhodium salts/ligands. Acidify the filtrate with HCl to precipitate the product.
Chemoselectivity Decision Tree
Figure 2: Catalyst selection guide for preserving aryl-halides during alkene reduction.
References
-
Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, vol. 94, no. 8, 1994, pp. 2483–2547. Link
-
Master Organic Chemistry. "Bromination of Alkenes: The Mechanism." Link
-
Jardine, F. H. "The properties and applications of chlorotris(triphenylphosphine)rhodium(I)." Progress in Inorganic Chemistry, vol. 28, 1981, pp. 63-202. Link
-
Chemical Methodologies. "Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source." Chemical Methodologies, 2025.[1][7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Bromo-3-chloropentanoic acid | C5H8BrClO2 | CID 21415764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. electrophilic addition mechanism steps addition bromine to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. chemmethod.com [chemmethod.com]
Troubleshooting & Optimization
Improving yield of 4-Bromo-3-chlorocinnamic acid synthesis
Technical Support Center: High-Yield Synthesis of 4-Bromo-3-chlorocinnamic Acid
Topic: Yield Optimization & Troubleshooting Guide Applicable For: Substituted Cinnamic Acid Derivatives Lead Scientist: Senior Application Specialist, Process Chemistry Division
Part 1: Strategic Overview
The Challenge: Synthesizing 4-bromo-3-chlorocinnamic acid presents a unique chemoselectivity challenge.[1] While the Heck reaction is often the modern go-to for cinnamic acids, it is ill-advised for this specific substrate.[1] Standard Heck conditions typically utilize aryl bromides; however, your target molecule contains a bromine atom on the aromatic ring that must remain intact.[1] Using a Heck coupling on 1-bromo-2-chlorobenzene and acrylic acid will result in oxidative addition at the C-Br bond, leading to the loss of the bromine substituent and the formation of 3-chlorocinnamic acid (impurity), rather than the desired product.[1]
The Solution: To preserve the halogenation pattern (4-Br, 3-Cl), the Knoevenagel Condensation (Doebner Modification) is the authoritative route.[1] This pathway utilizes 4-bromo-3-chlorobenzaldehyde as the electrophile, reacting with malonic acid.[1] This method forms the carbon-carbon double bond exocyclic to the ring, leaving the critical aromatic halogens untouched.[1]
Part 2: Optimized Experimental Protocol
Method: Knoevenagel Condensation (Doebner Modification) Scale: Pilot (10 mmol baseline) - Scalable to 100g[1]
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 4-Bromo-3-chlorobenzaldehyde | 1.0 | Limiting Reagent | Ensure purity >98% by GC/HPLC. Old aldehydes oxidize to benzoic acids (yield killer).[1] |
| Malonic Acid | 1.5 - 2.0 | Nucleophile | Excess is required to drive the reaction to completion and account for decarboxylation.[1] |
| Pyridine | Solvent | Solvent/Base | Must be anhydrous.[1] Acts as the primary base and solvent.[1] |
| Piperidine | 0.1 (Cat.)[1] | Catalyst | Essential for iminium ion formation (catalytic cycle accelerator).[1] |
Step-by-Step Workflow
1. Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 4-bromo-3-chlorobenzaldehyde (1.0 equiv) and malonic acid (1.8 equiv) in pyridine (3-4 mL per gram of aldehyde).
-
Technical Note: Do not add the catalyst yet.[1] Ensure solids are fully dissolved.[1]
2. Catalyst Initiation:
-
Add piperidine (0.1 equiv) dropwise.
-
Observation: You may see a slight exotherm or color change.[1] This indicates the formation of the reactive iminium species.[1]
3. The Heating Phase (Critical for Yield):
-
Heat the mixture to 80–90°C for 1 hour, then increase to reflux (115°C) for 2–3 hours.
-
Why this profile? The initial lower temperature favors the condensation (aldol-like step).[1] The higher reflux temperature is required for the subsequent decarboxylation of the intermediate.[1]
-
Monitoring: Monitor CO₂ evolution.[1] The reaction is complete when gas evolution ceases.[1] Confirm via TLC (Mobile phase: 30% EtOAc/Hexanes).[1]
4. Workup (The "Crash Out"):
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture slowly into a stirred beaker containing ice-cold HCl (2M) . Use a volume of HCl roughly 10x the volume of pyridine used.[1]
-
Mechanism:[2][3][4] Pyridine is sequestered as pyridinium chloride (water-soluble).[1] The product, being a free carboxylic acid, precipitates as a white/off-white solid.[1]
5. Purification:
-
Filter the precipitate and wash efficiently with cold water to remove pyridinium salts.[1]
-
Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) .[1] Once dissolved, add hot water dropwise until slight turbidity persists, then let it cool slowly to 4°C.
-
Yield Target: >85% isolated yield.[1]
Part 3: Troubleshooting & FAQs
Q1: My yield is low (<50%), and the product is sticky/oily. What went wrong?
Diagnosis: Incomplete decarboxylation or retained solvent.[1] Fix:
-
Check the Reflux: Did you reflux vigorously? Decarboxylation requires thermal energy.[1] If you only heated to 80°C, you likely isolated the benzylidene malonic acid intermediate, not the cinnamic acid.[1]
-
Acidification pH: Ensure the workup slurry reaches pH 1-2 . If the pH is >4, the product remains partially dissolved as the carboxylate salt.[1]
Q2: I see a significant impurity spot on TLC just below the product.
Diagnosis: This is likely the cis-isomer or the aldol intermediate (hydroxy acid).[1] Fix:
-
Thermodynamic Control: Extend the reflux time by 1 hour. The Knoevenagel reaction is reversible; prolonged heating favors the thermodynamically stable trans-isomer (E-isomer).[1]
-
Catalyst Load: Increase piperidine to 0.15 equiv. Insufficient catalyst can stall the dehydration step.[1]
Q3: Can I use the Heck reaction instead to avoid Pyridine?
Answer: NO. As detailed in the strategic overview, Palladium catalysts are highly active toward aryl bromides.[1]
-
Reaction: 4-bromo-3-chlorobenzene + Acrylic Acid + Pd(OAc)₂
3-chlorocinnamic acid .[1] -
Result: You will lose the bromine atom, destroying your core scaffold.[1] Stick to the Knoevenagel route for this specific halogenation pattern.[1]
Part 4: Visual Workflows
Figure 1: Synthesis Logic & Mechanism
Caption: The Knoevenagel-Doebner pathway ensures retention of aromatic halogens while installing the acrylic acid tail.[1]
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for common failure modes in cinnamic acid synthesis.
References
-
Doebner, O. (1900).[1] "Ueber die der Sorbinsäure homologen ungesättigten Säuren mit zwei Doppelbindungen."[1] Berichte der deutschen chemischen Gesellschaft, 33(2), 2140-2142.[1] [1]
-
Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Knoevenagel protocols). [1]
-
Johnson, J. R. (1942).[1] "The Perkin Reaction and Related Reactions." Organic Reactions, 1, 210.[1] (Foundational review of condensation mechanisms). [1]
-
Lide, D. R. (Ed.).[1] (2005).[1] CRC Handbook of Chemistry and Physics.[1][5] CRC Press.[1][5] (Solubility data for cinnamic acid derivatives). [1]
-
Organic Syntheses. (1928).[1] "m-Nitrocinnamic Acid."[1] Org.[1][6][7][8][9] Synth. 8, 84. (Representative procedure for substituted cinnamic acids via Knoevenagel). [1]
Sources
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- 6. 4-Bromocinnamic acid, predominantly trans, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 8. CAS 50663-21-3: 4-bromocinnamic acid | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing Unwanted Polymerization of 4-Bromo-3-chlorocinnamic Acid
Welcome to the technical support center for handling 4-Bromo-3-chlorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice to mitigate the common challenge of unwanted polymerization during chemical reactions. By understanding the underlying mechanisms and implementing the strategies outlined below, you can ensure the integrity of your experiments and the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is 4-Bromo-3-chlorocinnamic acid, and why is it prone to polymerization?
A1: 4-Bromo-3-chlorocinnamic acid is a substituted derivative of cinnamic acid. Like other cinnamic acids and styrenic compounds, it possesses an α,β-unsaturated carboxylic acid structure.[1] This electron-rich double bond, conjugated with the aromatic ring, makes the molecule susceptible to addition reactions, including polymerization. The polymerization process can be initiated by several factors commonly encountered in a laboratory setting, such as heat, light (photopolymerization), and the presence of radical species.[2][3]
Q2: What are the tell-tale signs of polymerization in my reaction?
A2: Unwanted polymerization can manifest in several ways. You might observe your reaction mixture becoming increasingly viscous or "gummy." In more severe cases, an insoluble solid or "popcorn" polymer may form, which can be difficult to remove from your glassware.[4] Other indicators include a lower than expected yield of your desired product and the presence of a high molecular weight smear when analyzing your crude product by techniques like thin-layer chromatography (TLC).
Q3: Can the substituents (bromo and chloro groups) influence the polymerization tendency?
A3: Yes, the halogen substituents can influence the reactivity of the double bond. Electron-withdrawing groups, such as chlorine and bromine, can affect the electron density of the vinyl group, potentially altering its susceptibility to certain types of polymerization. For instance, in radical polymerizations of substituted styrenes, the nature of the substituent on the aromatic ring can impact the rate of polymerization.[5]
Troubleshooting Guide: A Proactive Approach to Preventing Polymerization
This section provides a detailed, issue-oriented guide to help you troubleshoot and prevent polymerization in your reactions involving 4-Bromo-3-chlorocinnamic acid.
Issue 1: Spontaneous Polymerization Upon Heating
Q: I'm running a thermally driven reaction, and I'm observing significant polymer formation. How can I prevent this?
A: High temperatures can initiate thermal polymerization. Here’s how to mitigate this:
-
Optimize Reaction Temperature: Carefully evaluate the minimum temperature required for your desired reaction to proceed at a reasonable rate. Unnecessarily high temperatures will favor polymerization.
-
Introduce a Radical Inhibitor: The addition of a small amount of a free-radical inhibitor can be highly effective.[6][7] These compounds work by scavenging radical species that initiate the polymerization chain reaction.
| Inhibitor | Typical Concentration | Key Considerations |
| Hydroquinone (HQ) | 100-500 ppm | Effective in the presence of oxygen.[6] |
| 4-Methoxyphenol (MEHQ) | 100-500 ppm | A common inhibitor for vinyl monomers.[8] |
| Butylated Hydroxytoluene (BHT) | 200-1000 ppm | Often used as an antioxidant and stabilizer.[2] |
| TEMPO | 50-200 ppm | A stable free radical that is a very effective scavenger.[2] |
Protocol for Using a Radical Inhibitor:
-
Selection: Choose an inhibitor that is compatible with your reaction conditions and will not interfere with your desired transformation.
-
Addition: Add the inhibitor to your reaction mixture at the recommended concentration before heating.
-
Monitoring: Monitor your reaction progress. In some cases, a high concentration of inhibitor might slightly slow down your desired reaction, so optimization may be necessary.
Issue 2: Light-Induced Polymerization
Q: My reaction seems to be polymerizing even at room temperature, especially when left on the benchtop. What's going on?
A: Cinnamic acid and its derivatives are known to undergo [2+2] cycloaddition and polymerization upon exposure to UV light.[3][9] This is a common issue, particularly with prolonged reaction times.
Preventative Measures:
-
Exclude Light: The most straightforward solution is to protect your reaction from light.
-
Wrap your reaction flask in aluminum foil.
-
Conduct your experiments in a darkened fume hood.
-
Use amber glassware, which can block a significant portion of UV radiation.
-
Diagram: Photopolymerization of Cinnamic Acid Derivatives
Caption: UV light can excite cinnamic acid derivatives, leading to polymerization.
Issue 3: Polymerization Initiated by Reagents or Contaminants
Q: I've tried controlling temperature and light, but I'm still getting polymer. Could my reagents be the problem?
A: Absolutely. Certain reagents or even trace contaminants can initiate polymerization.
-
Peroxides: Solvents like ethers (e.g., THF, diethyl ether) can form explosive peroxides upon storage, which are potent radical initiators. Always use freshly distilled or peroxide-free solvents.
-
Trace Metals: Certain metal ions can act as catalysts for polymerization. Ensure your glassware is scrupulously clean.
-
Air/Oxygen: Oxygen can react with some monomers to form peroxides, which then initiate polymerization.[4] For sensitive reactions, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon).
Workflow for Setting Up a Reaction Under Inert Atmosphere:
Caption: A typical workflow for establishing an inert reaction environment.
Summary of Preventative Strategies
| Strategy | Mechanism of Action | When to Use |
| Temperature Control | Minimizes thermal initiation of polymerization. | For all reactions, especially those requiring heat. |
| Exclusion of Light | Prevents photochemical initiation. | For all reactions involving cinnamic acid derivatives, especially those with long reaction times. |
| Use of Inhibitors | Scavenges free radicals that propagate polymerization. | For thermally sensitive reactions or when radical initiators are suspected. |
| Inert Atmosphere | Prevents the formation of peroxide initiators from atmospheric oxygen.[4] | For highly sensitive reactions or when using solvents prone to peroxide formation. |
| Reagent Purity | Avoids contaminants that can act as polymerization initiators. | For all reactions to ensure reproducibility and high yields. |
By implementing these best practices, you can significantly reduce the risk of unwanted polymerization and achieve more consistent and reliable results in your research with 4-Bromo-3-chlorocinnamic acid.
References
-
Liao, S. (2022). Organocatalytic [2 + 2] Photopolymerization under Visible Light: Accessing Sustainable Polymers from Cinnamic Acids. Macromolecular Rapid Communications, 44(4). Available at: [Link]
- Google Patents. (n.d.). US6447649B1 - Polymerization inhibitor for vinyl-containing materials.
-
ResearchGate. (2022). Organocatalytic [2 + 2] Photopolymerization under Visible Light: Accessing Sustainable Polymers from Cinnamic Acids. Available at: [Link]
-
MDPI. (2020). Design and Effects of the Cinnamic Acids Chemical Structures as Organocatalyst on the Polymerization of Benzoxazines. Available at: [Link]
-
PMC. (2024). Synthesis and Thiol-Ene Photopolymerization of Bio-Based Hybrid Aromatic–Aliphatic Monomers Derived from Limonene, Cysteamine and Hydroxycinnamic Acid Derivatives. Available at: [Link]
-
ChemRxiv. (n.d.). Solution [2 + 2] photopolymerization of biomass-derived nonrigid monomers enabled by energy transfer catalysis. Available at: [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. Available at: [Link]
-
Royal Society of Chemistry. (2024). Truxinates and truxillates. Polymer Chemistry. Available at: [Link]
-
Wako. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Available at: [Link]
-
PubMed. (2019). Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions. Available at: [Link]
-
Safic-Alcan. (n.d.). Mastering Styrenic Stabilization for Enhanced Industrial Applications. Available at: [Link]
-
ResearchGate. (2021). Polymerization in the presence of inhibitor?. Available at: [Link]
-
PMC. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
ResearchGate. (n.d.). Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications. Available at: [Link]
-
YouTube. (2020). Biosynthesis of Cinnamic Acid Derivatives. Available at: [Link]
-
Reddit. (2025). undergraduate bromination lab troubleshooting. Available at: [Link]
- Google Patents. (n.d.). US2225471A - Stabilization of styrene.
-
ResearchGate. (2025). Chloroperoxidase-catalyzed halogenation of trans-cinnamic acid and its derivatives. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. Available at: [Link]
-
ResearchGate. (n.d.). Halogenation of cinnamic acids. Available at: [Link]
-
Royal Society of Chemistry. (1932). The addition of halogens to unsaturated acids and esters. Part IV. The rate of addition of bromine to cinnamic acid in acetic acid. Journal of the Chemical Society (Resumed). Available at: [Link]
-
Journal of the American Chemical Society. (2025). β-Substituted Styrenes in Heteroaryl-Directed Hydroalkylative Cross-Couplings: Regio-, Diastereo-, and Enantioselective Formation of β-Stereogenic Tertiary Alcohols. Available at: [Link]
-
SciELO. (2013). A green Hunsdiecker reaction of cinnamic acids. Available at: [Link]
-
ACS Publications. (n.d.). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Available at: [Link]
- Google Patents. (n.d.). US4650910A - Process for the preparation of substituted styrenes.
-
3V Sigma USA. (n.d.). Polymerization Inhibitors. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition. Available at: [Link]
Sources
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- 6. chempoint.com [chempoint.com]
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- 9. 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Handling Moisture Sensitivity in 4-Bromo-3-chlorocinnamic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-3-chlorocinnamic acid and its derivatives. These compounds are valuable building blocks in medicinal chemistry and materials science, often utilized for their unique electronic and biological properties.[1][2][3] However, their utility is frequently matched by their sensitivity to atmospheric moisture, a critical challenge that can compromise experimental integrity, reduce yields, and lead to inconsistent results.
This guide is designed to provide you with expert, field-proven insights into the causality behind this moisture sensitivity and to offer robust, self-validating protocols to ensure the success of your experiments.
Part 1: The Core Problem - Why Are These Derivatives Moisture-Sensitive?
The primary site of moisture sensitivity in this class of compounds is the carboxylic acid functional group, especially when it is activated as a more reactive derivative, such as an acyl chloride . 4-Bromo-3-chlorocinnamic acid itself is a stable solid, but its conversion to derivatives like cinnamoyl chloride for subsequent reactions (e.g., amidation, esterification) introduces significant hygroscopic tendencies.[4][5]
The acyl chloride is highly electrophilic due to the inductive effects of both the chlorine and oxygen atoms pulling electron density away from the carbonyl carbon.[6] This makes it an excellent target for nucleophilic attack by even weak nucleophiles, like water.
Mechanism of Hydrolysis
Exposure to atmospheric moisture initiates a rapid nucleophilic acyl substitution reaction, irreversibly converting the highly reactive acyl chloride back to the less reactive parent carboxylic acid and generating hydrochloric acid (HCl) as a byproduct.[5][7]
Caption: Hydrolysis of a cinnamoyl chloride derivative.
This degradation has several negative consequences:
-
Reduced Yield: The active reagent is consumed, leading to lower or no formation of the desired product.
-
Stoichiometric Imbalance: The unintended formation of the carboxylic acid alters the molar ratios of reactants.
-
Byproduct Formation: The generated HCl can catalyze unwanted side reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I tell if my 4-bromo-3-chlorocinnamic acid derivative is moisture-sensitive? A: As a rule of thumb, assume any activated form of a carboxylic acid is moisture-sensitive. Acyl chlorides are exceptionally sensitive.[4] The parent carboxylic acid is generally stable but can be hygroscopic, so it should still be stored in a dry environment.[8]
Q2: What are the visible signs of moisture degradation? A: For solid acyl chloride derivatives, you might observe clumping or a "melting" appearance as the solid hydrolyzes. A key indicator is fuming when the container is opened; this is the HCl byproduct reacting with atmospheric moisture. For the parent acid, significant moisture uptake can lead to the powder becoming sticky or forming clumps.[9]
Q3: How should I store these compounds? A: Proper storage is the first line of defense.
-
Short-Term/Working Aliquots: Store in a desiccator containing a high-efficiency drying agent (e.g., Drierite®, silica gel, or for extreme sensitivity, phosphorus pentoxide).[10]
-
Long-Term/Stock: For highly sensitive derivatives like acyl chlorides, after ensuring a tight seal with parafilm, store the container inside a larger, sealed bag or secondary container that also contains a desiccant.[9] For ultimate protection, storage inside an inert-atmosphere glovebox is ideal.[8]
Q4: What analytical techniques can confirm if my sample has degraded? A: Spectroscopic methods are highly effective.
-
Infrared (IR) Spectroscopy: The appearance of a broad absorption band from 2500-3300 cm⁻¹ (O-H stretch) and a shift of the carbonyl (C=O) peak from ~1800 cm⁻¹ (acyl chloride) to ~1700 cm⁻¹ (carboxylic acid) is a clear sign of hydrolysis.[11]
-
¹H NMR Spectroscopy: The most definitive sign is the appearance of a new, broad singlet proton signal in the downfield region of the spectrum, typically between 10-12 ppm, corresponding to the carboxylic acid proton.[11][12]
Q5: Can I weigh these compounds on a standard lab bench? A: This is strongly discouraged for reactive derivatives. The time it takes to weigh the compound in open air is often enough for significant degradation to occur. Weighing should be done rapidly, or ideally, within an inert atmosphere glovebox.[13]
Part 3: Troubleshooting Guide
This section addresses common experimental failures and provides a logical path to their resolution.
Caption: Troubleshooting workflow for low-yield reactions.
| Problem | Probable Cause | Solution & Explanation |
| Inconsistent or Irreproducible Results | Variable Moisture Contamination: Small, unnoticed differences in technique (e.g., time a flask is open, quality of inert gas seal) between runs are introducing varying amounts of water. | Implement a Strict, Standardized Protocol. Use a checklist for every reaction. Ensure all glassware is dried in the same manner, purge with inert gas for the same duration each time, and use solvents from the same freshly opened bottle or purification system. Consistency is key to reproducibility. |
| Reaction Fails with a New Bottle of Reagent | Compromised Reagent Stock: The new bottle may have been improperly sealed by the manufacturer or during previous use in the lab, leading to widespread degradation of the stock. | Validate the Reagent. Before use in a critical reaction, perform a quick quality control check. Take an IR or ¹H NMR spectrum of a small sample. Compare it to a reference spectrum to confirm its identity and purity. If hydrolyzed, the reagent cannot be used. |
| Formation of an Insoluble White Precipitate | Hydrolysis of Acyl Chloride: If an amine is used in the reaction, the HCl byproduct from hydrolysis will react with the amine to form an insoluble ammonium chloride salt. | Use a Non-Nucleophilic Base. Add a tertiary amine like triethylamine or pyridine (at least 2 equivalents if the primary/secondary amine is the limiting reagent) to act as an acid scavenger. It will neutralize the HCl as it's formed, preventing salt precipitation and keeping your reaction homogeneous.[5] |
Part 4: Key Experimental Protocols
Adherence to rigorous experimental technique is non-negotiable when working with moisture-sensitive compounds.[14]
Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol ensures that the reaction environment is free from atmospheric oxygen and water.[14][15]
-
Glassware Preparation:
-
Establishing Inert Atmosphere:
-
Connect the flask to both the vacuum and inert gas (Nitrogen or Argon) manifolds of the Schlenk line.
-
Perform at least three "purge-and-refill" cycles: Evacuate the flask under vacuum for 5-10 minutes to remove air and adsorbed water, then backfill with the inert gas.[14]
-
After the final cycle, leave the flask under a slight positive pressure of inert gas (indicated by bubbling through an oil bubbler).[18]
-
-
Solvent Addition:
-
Use a certified anhydrous solvent, preferably from a freshly opened bottle or a solvent purification system.
-
Dry a syringe and needle in the oven. Allow it to cool in a desiccator.
-
Flush the cooled syringe with inert gas from your Schlenk line 3-5 times.[18]
-
Using the syringe, draw the required volume of anhydrous solvent from the solvent bottle (which should have a septum-sealed cap) and transfer it to your reaction flask through its septum.
-
-
Reagent Addition:
-
Solids: If the reagent is a stable solid, it can be added to the flask before drying and purging. If it's the sensitive reagent itself, add it quickly through a powder funnel against a strong counterflow of inert gas.
-
Liquids/Solutions: Use the same dry, inert-gas-flushed syringe technique as for the solvent. To ensure accuracy, first draw a small "buffer" of inert gas into the syringe after the liquid to prevent any dripping or premature reaction in the needle.[19]
-
Protocol 2: Monitoring for Hydrolysis via Spectroscopy
This table summarizes the key diagnostic peaks to identify the starting material versus its hydrolyzed byproduct.
| Spectroscopic Method | 4-Bromo-3-chlorocinnamoyl Chloride | 4-Bromo-3-chlorocinnamic Acid (Hydrolyzed) | Interpretation |
| IR Spectroscopy (cm⁻¹) | ~1800 (sharp, strong C=O stretch) | ~1700 (strong C=O stretch)2500-3300 (very broad O-H stretch) | The disappearance of the ~1800 cm⁻¹ peak and the appearance of the very broad O-H peak are definitive signs of hydrolysis.[11] |
| ¹H NMR Spectroscopy (ppm) | Absence of signal > 9 ppm | ~10-12 ppm (broad singlet, 1H) | The carboxylic acid proton is highly deshielded and its appearance is an unambiguous indicator of water contamination.[12] |
| ¹³C NMR Spectroscopy (ppm) | ~160-165 (Acyl Halide C=O) | ~165-175 (Carboxylic Acid C=O) | While there is a shift, it is less diagnostic than the changes observed in IR and ¹H NMR spectroscopy.[11][12] |
References
-
Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]
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Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Lab Techniques. (2022, February 2). Inert Atmosphere. YouTube. Retrieved from [Link]
-
Various Authors. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate. Retrieved from [Link]
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University of Rochester, Department of Chemistry. How to Store Reagents. Retrieved from [Link]
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Wikipedia. Air-free technique. Retrieved from [Link]
-
Various Authors. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Retrieved from [Link]
-
ResearchGate. Stability of acyl halides in various water media. Retrieved from [Link]
-
Reddit. (2024, August 4). Why is an acyl halide more reactive than an amide to a nucleophilic attack? Retrieved from [Link]
-
Ionactive. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
-
ReactionWeb.io. (2025, July 12). Carboxylic Acid + Acyl halide. Retrieved from [Link]
-
All-PCB. (2025, August 16). A Practical Guide to MSL: Handling and Storing Sensitive Components. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]
-
Dube, P., et al. Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. Retrieved from [Link]
-
de Oliveira, C. C., et al. (2019, April 23). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]
-
Li, Y., et al. (2025, July 31). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
Phenova. GC Troubleshooting Guide. Retrieved from [Link]
-
Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]
-
Higashi, T., & Ogawa, S. (2010, September 5). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Sauciuc, A., et al. (2005, February 28). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. MDPI. Retrieved from [Link]
-
ResearchGate. Synthesis of 4-hydroxy-/bromocinnamic acids. Retrieved from [Link]
-
Imagineering, Inc. (2022, March 29). What You Must Know About Moisture Sensitive Devices (MSDs). Retrieved from [Link]
-
Al-Majedy, Y. K., et al. (2024, August 20). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. PMC. Retrieved from [Link]
-
J-STAGE. The SYnthesis of Cinnamoyl Chloride. Retrieved from [Link]
-
ResearchGate. (PDF) Cinnamic Acid Derivatives as Anticancer Agents-A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Technical Support Center: Separation of Cis- and Trans-4-Bromo-3-chlorocinnamic Acid Isomers
Welcome to the technical support center for the separation of cis- and trans-4-Bromo-3-chlorocinnamic acid isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of separating these geometric isomers. As these specific isomers are not extensively documented in public literature, this guide synthesizes data from closely related cinnamic acid derivatives to offer expert guidance and logical starting points for your experimental work.
Introduction: The Challenge of Separating Geometric Isomers
Geometric isomers, such as the cis and trans forms of 4-Bromo-3-chlorocinnamic acid, possess the same molecular formula and connectivity but differ in the spatial arrangement of atoms around a double bond.[1] This structural subtlety often leads to very similar physical properties, making their separation a significant challenge in synthetic chemistry and drug development.[2] The trans isomer is generally more stable and often the predominant form in commercially available reagents.[3] This guide will focus on two primary separation techniques: fractional crystallization and column chromatography, providing practical advice to overcome common hurdles.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you may encounter during the separation of cis- and trans-4-Bromo-3-chlorocinnamic acid isomers.
Fractional Crystallization Issues
Fractional crystallization is a powerful technique for separating compounds with different solubilities in a particular solvent.[4]
Q1: My compound mixture "oils out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
-
Immediate Action: Re-heat the solution until the oil redissolves. Add a small amount of additional "good" solvent (one in which the compound is more soluble) to decrease the saturation. Allow the solution to cool more slowly.
-
Causality: The presence of impurities can significantly lower the melting point of a compound, increasing the likelihood of oiling out. The cis isomer is expected to have a lower melting point than the trans isomer, and a mixture will have a depressed and broadened melting point range.
-
Preventative Measures:
-
Choose a solvent or solvent system with a lower boiling point.
-
Ensure a very slow cooling rate. You can insulate the flask to encourage gradual crystal formation.
-
Use a seed crystal of the desired isomer, if available, to encourage crystallization.
-
Q2: After recrystallization, my yield is very low. How can I improve it?
Answer: A low yield suggests that a significant amount of your target compound remains dissolved in the mother liquor.
-
Immediate Action: Before discarding the mother liquor, try to recover more product by:
-
Placing the mother liquor in an ice bath to further decrease the solubility of the compound.
-
Slowly evaporating some of the solvent and allowing it to cool again.
-
-
Causality: The most common reason for low yield is using an excessive amount of solvent during the initial dissolution step.[4]
-
Optimization Strategy:
-
Use the minimum amount of hot solvent required to fully dissolve the crude mixture.
-
When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[4]
-
Q3: The purity of my separated isomers is not improving after recrystallization. What's wrong?
Answer: This indicates that the chosen solvent does not have a significant enough solubility difference for the two isomers at different temperatures.
-
Troubleshooting Steps:
-
Solvent Screening: A systematic solvent screening is crucial. Test the solubility of your mixture in a range of solvents with varying polarities at room temperature and at their boiling points. Ideal solvents will show a large difference in solubility for the target isomer at these two temperatures.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed-solvent system can provide finer control over solubility.[5] A common approach for cinnamic acid derivatives is an ethanol/water or methanol/water system.[4][5] Dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., hot water) dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the precipitate before allowing it to cool slowly.[4]
-
Chromatography Troubleshooting
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
Q1: I am not getting any separation of my isomers on a silica gel column. What should I try?
Answer: Poor separation on silica gel suggests that the polarity difference between your cis and trans isomers is not sufficient for resolution with the chosen mobile phase.
-
Optimization Strategies:
-
Mobile Phase Polarity: The polarity of the eluent is critical. If both isomers are eluting too quickly (high Rf values on TLC), decrease the polarity of the mobile phase. If they are not moving from the baseline (low Rf values), increase the mobile phase polarity. A common mobile phase for separating cinnamic acid derivatives is a mixture of a non-polar solvent like hexane or chloroform and a more polar solvent like ethyl acetate or acetone.[2][6]
-
Fine-Tuning the Mobile Phase: Sometimes, small changes can have a big impact. Try adding a small percentage (0.5-1%) of acetic or formic acid to the mobile phase. This can suppress the deprotonation of the carboxylic acid group, leading to more consistent interactions with the silica gel and potentially better separation.
-
Alternative Stationary Phases: If silica gel is ineffective, consider other stationary phases. Alumina can sometimes offer different selectivity for geometric isomers.[7] For HPLC, phenyl-based columns can provide enhanced resolution through π-π interactions with the aromatic rings of your compounds.[8]
-
Q2: My separated bands from the column are very broad, leading to cross-contamination. How can I get sharper bands?
Answer: Broad bands can result from several factors, including poor column packing, overloading the column, or issues with the solvent system.
-
Troubleshooting Steps:
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or channels. A poorly packed column will lead to uneven solvent flow and band broadening.
-
Sample Loading: Do not overload the column. The amount of sample should typically be no more than 5-10% of the weight of the stationary phase. The sample should be loaded onto the column in a minimal amount of the mobile phase.
-
Solvent System: Use a solvent system where the compound has a good solubility but is not so soluble that it runs through the column too quickly. An ideal TLC Rf value for the target compounds before running a column is typically in the range of 0.2-0.4.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected differences in physical properties between cis- and trans-4-Bromo-3-chlorocinnamic acid?
Answer: While specific experimental data for 4-Bromo-3-chlorocinnamic acid is limited, we can infer properties based on general principles and data from similar compounds.
-
Melting Point: The trans isomer is generally more stable and has a more symmetrical structure, allowing for more efficient crystal packing. Therefore, the trans isomer is expected to have a significantly higher melting point than the cis isomer. For comparison, the melting point of trans-4-bromocinnamic acid is around 259.5-265.5°C[9], while the melting point of trans-4-chlorocinnamic acid is approximately 248-250°C.[10] The melting point of the cis isomers of substituted cinnamic acids is often substantially lower.
-
Solubility: The cis isomer is generally more soluble in non-polar solvents than the trans isomer. This is because the less symmetrical shape of the cis isomer makes it more difficult to pack into a stable crystal lattice.
-
Polarity: The trans isomer is generally less polar than the cis isomer. This difference in polarity is the basis for separation by chromatography. On a normal-phase system like silica gel, the more polar cis isomer will have a stronger interaction with the stationary phase and thus a lower Rf value (it will elute later) than the less polar trans isomer.
| Property | cis-isomer (Expected) | trans-isomer (Expected) | Rationale |
| Melting Point | Lower | Higher | More efficient crystal packing in the more symmetrical trans isomer. |
| Solubility | Higher in many organic solvents | Lower in many organic solvents | Weaker intermolecular forces in the less stable crystal lattice of the cis isomer. |
| Polarity | More Polar | Less Polar | The vector sum of bond dipoles often results in a larger net dipole for the cis isomer. |
| TLC Rf Value (Silica Gel) | Lower | Higher | The more polar cis isomer interacts more strongly with the polar stationary phase. |
Q2: How can I monitor the progress of my separation?
Answer: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your separation.
-
Developing a TLC Method:
-
Stationary Phase: Use standard silica gel plates (e.g., silica gel 60 F254).
-
Mobile Phase: Start with a solvent system similar to what you plan to use for column chromatography. Good starting points for cinnamic acid derivatives include mixtures of chloroform and ethyl acetate (e.g., 8:2) or n-hexane and acetone (e.g., 7:3).[6]
-
Visualization: The conjugated system in cinnamic acids makes them UV-active. You can visualize the spots under a UV lamp at 254 nm.
-
-
Application:
-
Before Column Chromatography: Use TLC to determine the optimal solvent system for separation.
-
During Column Chromatography: Analyze the fractions collected from the column by TLC to determine which fractions contain the pure isomers and which contain mixtures.
-
After Crystallization: Assess the purity of your crystallized product and the composition of the mother liquor by TLC.
-
Q3: Can the isomers interconvert during the separation process?
Answer: Yes, cis-trans isomerization can occur, particularly under certain conditions.
-
Light-Induced Isomerization: Exposure to UV light can promote the isomerization of the more stable trans isomer to the cis isomer. It is advisable to protect your samples from direct sunlight or prolonged exposure to UV light, for example, by wrapping your flasks in aluminum foil.
-
Thermal Isomerization: High temperatures can also potentially lead to isomerization, although this is generally less of a concern under typical recrystallization and chromatography conditions.
-
Chemical Isomerization: The presence of certain reagents, such as a trace amount of iodine, can catalyze the conversion of the cis isomer to the trans isomer. Ensure that your solvents and equipment are free from such contaminants.
Experimental Protocols
Protocol 1: Separation by Fractional Crystallization using a Mixed-Solvent System
This protocol is a general guideline. The optimal solvent ratio will need to be determined experimentally.
-
Dissolution: In a suitably sized Erlenmeyer flask, dissolve the mixture of cis- and trans-4-Bromo-3-chlorocinnamic acid in the minimum amount of a hot "good" solvent (e.g., ethanol or methanol).[5]
-
Inducing Precipitation: While keeping the solution hot, add a "poor" solvent (e.g., hot deionized water) dropwise until the solution becomes persistently cloudy (the cloud point).[4]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The less soluble isomer (expected to be the trans isomer) should crystallize out.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold solvent mixture.
-
Analysis: Dry the crystals and determine their melting point and purity by TLC or HPLC. The mother liquor can be concentrated to attempt isolation of the more soluble isomer.
Protocol 2: Separation by Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase using TLC that gives good separation between the two isomers, with Rf values ideally between 0.2 and 0.5. A starting point could be a hexane:ethyl acetate mixture with a small amount of acetic acid (e.g., 90:10:1).
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the isomer mixture in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which contain the pure isomers. The less polar trans isomer is expected to elute first.
-
Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to obtain the purified solids.
Visualizing the Workflow
Fractional Crystallization Workflow
Caption: Workflow for fractional crystallization.
Column Chromatography Workflow
Caption: Workflow for column chromatography.
References
- Luu, T. T., & Nguyen, T. H. (2024). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. Journal of Applied Pharmaceutical Science, 14(11), 093-099.
-
Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]
-
ScienceMadness.org. (n.d.). Separation and identification of cinnamic acids by TLC. Retrieved from [Link]
-
Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
- Levine, S. G., Barboriak, K. D., & Cho, H. S. (n.d.). cis and trans-Stilbenes: Chromatographic separation and photochemical isomerization.
- Fuson, R. C., & Cooke, H. G. (1948). cis and trans Forms of β-(p-Chlorophenyl)-cinnamic Acid. Journal of the American Chemical Society, 70(6), 2208-2209.
-
ResearchGate. (n.d.). TLC of trans-cinnamic acid sample in three different conditions. [Image]. Retrieved from [Link]
- YouTube. (2020, October 9). Recrystallization of Cinnamic acid and Tryptamine Part I [Video]. YouTube.
-
The Royal Society of Chemistry. (2017). Bromination of Cinnamic acid. Retrieved from [Link]
- Yates, J. L. R., & Sparkes, H. A. (2013). 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition. CrystEngComm, 15(20), 3959-3968.
-
U.S. Food and Drug Administration. (1992, May). Development of New Stereoisomeric Drugs. Retrieved from [Link]
- Costin, G. P., et al. (2005). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 10(2), 443-451.
- MDPI. (2005, February 28). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules.
-
PubChem. (n.d.). 4-Chlorocinnamic acid. Retrieved from [Link]
- ResearchGate. (2020, June 13).
-
Chemistry Stack Exchange. (2021, June 26). Electrophillic susbtitution of bromine on styrene and cinnamic acid in the presence of FeBr3, a Lewis acid. Retrieved from [Link]
- Google Patents. (n.d.). Converting method for cis and trans isomers of cinnamic acid compound.
-
PubChem. (n.d.). m-Bromocinnamic acid. Retrieved from [Link]
- Jenkins, S. L., Almond, M. J., & Hollins, P. (2005). A study of the reaction of bromine with single crystals of trans-cinnamic acid and a range of its derivatives by infrared and Raman microspectroscopy. Physical Chemistry Chemical Physics, 7(9), 1966-1970.
-
ResearchGate. (n.d.). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. Retrieved from [Link]
- Unknown. (2023, August 31). Solubility of Organic Compounds.
-
MTC USA. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
- Unknown. (n.d.). Synthesis of cis-Cinnamic Acid from trans-Cinnamaldehyde over Ag+-Exchanged Beta-Zeolite in Toluene.
- Franssen, M. C. R., et al. (2025, September 18). Chloroperoxidase-catalyzed halogenation of trans-cinnamic acid and its derivatives. Applied Microbiology and Biotechnology.
-
SIELC Technologies. (n.d.). Separation of Cinnamic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. Retrieved from [Link]
- Scientific Research Publishing. (n.d.). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. American Journal of Plant Sciences.
-
PubChem. (n.d.). cis-4-Chlorocinnamic acid. Retrieved from [Link]
- CABI Digital Library. (n.d.). Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple (Syzygium samarangenese [Blume] Merrill & L.M. Perry)
- Unknown. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs.
-
Tradeindia. (n.d.). 3-bromocinnamic Acid. Retrieved from [Link]
- ResearchGate. (n.d.). 4.1.1.1.
-
Chiralpedia. (2022, March 28). Cis-trans and E-Z notation: choose your side. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. CAS 50663-21-3: 4-bromocinnamic acid | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. safrole.com [safrole.com]
- 5. japsonline.com [japsonline.com]
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- 7. 4-Bromo-3-chloropentanoic acid | C5H8BrClO2 | CID 21415764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromocinnamic acid, predominantly trans, 97+% 100 g | Request for Quote [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. CN105884618A - Converting method for cis and trans isomers of cinnamic acid compound - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the 13C NMR Chemical Shifts of 4-Bromo-3-chlorocinnamic Acid
In the landscape of drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a definitive method for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 4-Bromo-3-chlorocinnamic acid, a compound of interest for its potential applications stemming from its substituted cinnamic acid scaffold.
This document will navigate through a comparative analysis, leveraging experimental data from structurally analogous compounds to predict and understand the electronic environment of each carbon atom in 4-Bromo-3-chlorocinnamic acid. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a robust, self-validating framework for researchers.
The Foundational Spectrum: Cinnamic Acid
To appreciate the electronic effects of the bromo and chloro substituents, we must first establish a baseline with the unsubstituted cinnamic acid. The 13C NMR spectrum of cinnamic acid presents a characteristic set of signals for its nine distinct carbon environments.
Table 1: 13C NMR Chemical Shifts (in ppm) of Cinnamic Acid and Key Derivatives in DMSO-d6.
| Carbon Atom | Cinnamic Acid[1] | 4-Bromocinnamic Acid[2] | 3-Chlorocinnamic Acid[2] | Predicted 4-Bromo-3-chlorocinnamic Acid |
| C=O | ~167-172 | 167.42 | 167.85 | ~167.5 |
| Cα | ~117-118 | 120.16 | 122.86 | ~123 |
| Cβ | ~145-147 | 142.59 | 139.40 | ~141 |
| C1 | ~134 | 133.55 | 134.29 | ~133 |
| C2 | ~128.9 | 130.11 | 128.74 | ~129 |
| C3 | ~130.7 | 131.85 | 132.56 (C-Cl) | ~133 (C-Cl) |
| C4 | ~128.4 | 123.53 (C-Br) | 132.13 | ~124 (C-Br) |
| C5 | ~130.7 | 131.85 | 130.51 | ~131 |
| C6 | ~128.9 | 130.11 | 128.27 | ~129 |
Note: Chemical shifts are subject to minor variations based on solvent and concentration.
Decoding Substituent Effects: A Comparative Analysis
The introduction of electron-withdrawing halogens onto the aromatic ring of cinnamic acid induces predictable changes in the 13C NMR chemical shifts. By examining the experimental data for 4-bromocinnamic acid and 3-chlorocinnamic acid, we can dissect the individual and combined effects of these substituents.
The Influence of a 4-Bromo Substituent:
The bromine atom at the C4 position in 4-bromocinnamic acid primarily influences the chemical shifts of the aromatic carbons. Notably, the C4 carbon (the carbon directly attached to the bromine) experiences a significant upfield shift to approximately 123.53 ppm compared to the ~128.4 ppm of the corresponding carbon in unsubstituted cinnamic acid.[2] This is a classic example of the "heavy atom effect." The other aromatic carbons (C2, C6 and C3, C5) show a moderate downfield shift due to the inductive electron-withdrawing nature of bromine.
The Influence of a 3-Chloro Substituent:
In 3-chlorocinnamic acid, the chlorine atom at the C3 position exerts a strong inductive electron-withdrawing effect. This deshields the directly attached C3 carbon, shifting its resonance downfield to approximately 132.56 ppm.[2] The adjacent carbons (C2 and C4) also experience a downfield shift, albeit to a lesser extent.
Predicting the 13C NMR Spectrum of 4-Bromo-3-chlorocinnamic Acid
By synergizing the observed substituent effects, we can construct a reliable prediction for the 13C NMR spectrum of 4-Bromo-3-chlorocinnamic acid. The principle of substituent additivity, while not perfectly quantitative, provides a strong foundational estimate.
-
Aromatic Carbons: We anticipate the C4 carbon to be significantly shielded due to the bromo substituent, while the C3 carbon will be deshielded by the chloro substituent. The remaining aromatic carbons will experience a composite of the inductive and resonance effects from both halogens.
-
Vinylic Carbons (Cα and Cβ): The electron-withdrawing nature of the substituted phenyl ring is expected to deshield both the α and β carbons of the acrylic acid moiety, leading to downfield shifts compared to cinnamic acid.
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is generally less sensitive to aromatic substitution but may experience a slight downfield shift due to the overall electron-withdrawing character of the ring.
The following diagram illustrates the logical workflow for predicting the chemical shifts based on substituent effects.
Caption: Logical workflow for predicting 13C NMR chemical shifts.
Experimental Protocol for 13C NMR Acquisition
To ensure the acquisition of high-quality, reproducible 13C NMR data for 4-Bromo-3-chlorocinnamic acid or its analogs, the following protocol is recommended. The trustworthiness of the data hinges on meticulous sample preparation and the selection of appropriate acquisition parameters.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is an excellent choice for cinnamic acid derivatives due to its high solubilizing power for polar and aromatic compounds.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d6.
-
Shim the magnetic field to achieve optimal homogeneity. For 13C NMR, good shimming is crucial for resolving closely spaced signals.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems) is typically sufficient.
-
Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, especially quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (centered around 100 ppm) is generally adequate to cover the expected range of chemical shifts.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the solvent peak of DMSO-d6 at 39.52 ppm.
-
Integrate the peaks if desired, although 13C NMR peak integrals are generally not as reliable for quantification as in 1H NMR without specific experimental setups.
-
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for 13C NMR spectroscopy.
Conclusion
References
-
The Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry. Retrieved from [Link]
-
Doc Brown's Chemistry. IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved from [Link]
-
TIB. On the way to molecular optical switches: A solid-state NMR study of trans-cinnamic acids. Retrieved from [Link]
-
PubChem. m-Bromocinnamic acid. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ACD/Labs. NMR Prediction. Retrieved from [Link]
-
PubChem. 4-Chlorocinnamic acid. Retrieved from [Link]
-
NIST WebBook. m-Chlorocinnamic acid. Retrieved from [Link]
Sources
Spectroscopic Characterization Guide: 4-Bromo-3-chlorocinnamic Acid
Technical Comparison & Identification Protocol
Executive Summary
4-Bromo-3-chlorocinnamic acid is a critical intermediate in the synthesis of bioactive scaffolds, particularly in the development of anti-inflammatory and anti-fibrotic agents. Its structural integrity is defined by the specific trans-alkene geometry and the 3,4-dihalogenated aromatic substitution pattern.
This guide provides a definitive spectroscopic analysis to distinguish 4-Bromo-3-chlorocinnamic acid from its likely mono-halogenated impurities (4-Bromocinnamic acid and 3-Chlorocinnamic acid). Unlike generic spectral lists, this document focuses on the fingerprint region differentiation and substituent-induced shifts that validate the specific 1,3,4-trisubstitution pattern.
Structural Logic & Vibrational Theory
To accurately interpret the FTIR spectrum, one must understand the electronic environment affecting the bond force constants.
Substituent Effects on Wavenumbers
The presence of Chlorine (C-3) and Bromine (C-4) introduces competing electronic effects that shift the carbonyl (C=O) and alkene (C=C) absorptions relative to unsubstituted cinnamic acid.
-
Inductive Effect (-I): Both Cl and Br are electronegative. They withdraw electron density from the aromatic ring, and by extension (through conjugation), from the alkene and carbonyl groups. This generally increases the C=O bond order slightly, shifting it to a higher wavenumber compared to electron-donating groups.
-
Steric & Mass Effects: The heavy Bromine atom at the para position and Chlorine at the meta position dampen specific ring vibrations, creating unique "fingerprint" bands distinct from mono-substituted analogs.
Visualizing the Spectroscopic Logic
Figure 1: Mechanistic impact of halogenation on vibrational frequencies. The inductive effect dominates the carbonyl shift, while mass effects dominate the fingerprint region.
Comparative FTIR Analysis
The following data differentiates the target compound from its primary synthetic precursors/impurities.
Table 1: Functional Group Region (4000 – 1500 cm⁻¹)
| Functional Group | Vibration Mode | 4-Bromo-3-chlorocinnamic Acid (Target) | 4-Bromocinnamic Acid (Impurity A) | 3-Chlorocinnamic Acid (Impurity B) | Mechanistic Insight |
| O-H (Acid) | Stretch | 2500–3300 (Broad) | 2500–3300 | 2500–3300 | Characteristic carboxylic acid dimer "hump."[1] Indistinguishable between analogs. |
| C=O[1] (Acid) | Stretch | 1685 ± 5 cm⁻¹ | 1680 ± 5 cm⁻¹ | 1682 ± 5 cm⁻¹ | The 3-Cl adds inductive withdrawal, slightly stiffening the C=O bond compared to mono-Br. |
| C=C (Alkene) | Stretch | 1628–1635 cm⁻¹ | 1625–1630 cm⁻¹ | 1630 cm⁻¹ | Conjugated alkene. Sharp, medium intensity. |
| Aromatic Ring | C=C Stretch | 1575 & 1480 cm⁻¹ | 1585 & 1485 cm⁻¹ | 1570 & 1475 cm⁻¹ | Ring breathing modes split due to symmetry breaking by di-substitution. |
Table 2: The Fingerprint Region (1500 – 600 cm⁻¹) – Critical for ID
This region confirms the 1,3,4-substitution pattern (1-alkene, 3-chloro, 4-bromo).
| Feature | 4-Bromo-3-chloro (1,2,4-Trisubstituted Pattern*) | 4-Bromo (Para-Substituted) | 3-Chloro (Meta-Substituted) | Interpretation |
| OOP Bending | 815–830 cm⁻¹ (Strong) | 820–840 cm⁻¹ (Strong) | 780–800 cm⁻¹ (Medium) | Represents adjacent hydrogens.[1] In target, H5 & H6 are adjacent. |
| OOP Bending | 870–890 cm⁻¹ (Medium) | Absent | 680–700 cm⁻¹ | Represents the isolated H2 . This peak confirms the 3-position is substituted. |
| C-Cl Stretch | 1040–1060 cm⁻¹ | Absent | 1070–1090 cm⁻¹ | In-plane aromatic C-Cl vibration. |
| C-Br Stretch | < 700 cm⁻¹ | < 700 cm⁻¹ | Absent | Often obscured by lattice vibrations in KBr, but distinct in ATR. |
*Note: Although chemically 1,3,4-substituted relative to the acid chain, spectroscopically the ring protons follow the pattern of a 1,2,4-trisubstituted benzene ring (Positions 1, 3, 4 substituted; Protons at 2, 5, 6).
Experimental Protocol
To ensure data integrity, follow this self-validating protocol. The choice between ATR (Attenuated Total Reflectance) and KBr transmission is critical based on the required resolution.
Method A: Diamond ATR (Recommended for Routine ID)
-
Pros: Fast, non-destructive, no moisture interference.
-
Cons: Peak intensities at high wavenumbers (OH region) are weaker due to penetration depth dependence (
).
Step-by-Step:
-
Crystal Clean: Clean diamond crystal with isopropanol. Verify background flatline.
-
Sample Loading: Place ~5 mg of dried 4-Bromo-3-chlorocinnamic acid on the crystal.
-
Compression: Apply high pressure using the anvil clamp (essential for solid powders to ensure optical contact).
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (Screening) or 64 (Publication)
-
Range: 4000–600 cm⁻¹
-
-
Correction: Apply "ATR Correction" algorithm in software to normalize peak intensities to transmission-like values.
Method B: KBr Pellet (Recommended for Impurity Profiling)
-
Pros: Superior resolution in the fingerprint region; better for distinguishing subtle OOP shifts.
-
Cons: Hygroscopic (water artifacts).
Step-by-Step:
-
Ratio: Mix 2 mg sample with 200 mg spectroscopic-grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved (prevents Christiansen effect/scattering).
-
Pressing: Press at 10 tons for 2 minutes under vacuum to form a transparent disc.
-
Validation: If the baseline slopes heavily (scattering), regrind and repress.
Workflow Visualization
Figure 2: Operational workflow for spectral acquisition ensuring sample dryness and method selection.
Data Interpretation & Troubleshooting
Common Artifacts
-
Broad OH at 3400 cm⁻¹ (Distinct from Acid OH): Indicates wet KBr or hydrated sample. The acid OH is broad but centered ~3000 cm⁻¹; water is higher (~3400 cm⁻¹).
-
Split Carbonyl Peak (1680/1700 cm⁻¹): This often indicates the presence of rotamers or crystal polymorphism, common in cinnamic acid derivatives. It does not necessarily indicate chemical impurity.
Distinguishing from Isomers
If the spectrum shows a strong peak at 750 cm⁻¹ (characteristic of ortho-substitution) or 690 cm⁻¹ (characteristic of meta-substitution without other interference), reject the batch. The target (1,3,4-pattern) must show the specific "1 isolated + 2 adjacent" proton pattern (approx. 880 cm⁻¹ and 820 cm⁻¹).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on substituent effects and OOP bending patterns).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[3][4][5] Retrieved February 21, 2026, from [Link] (Reference for mono-substituted cinnamic acid baselines).
-
NIST Mass Spectrometry Data Center. (2023).[2] Cinnamic acid derivatives infrared spectra. NIST Chemistry WebBook, SRD 69. Retrieved February 21, 2026, from [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[2] [Link]
Sources
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. neuinfo.org [neuinfo.org]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
Navigating the Thermal Landscape of Novel Compounds: A Comparative Guide to the Melting Point Determination of 4-Bromo-3-chlorocinnamic Acid
For researchers and professionals in drug development and materials science, the precise characterization of a novel chemical entity is paramount. The melting point is a fundamental thermodynamic property that serves as a crucial first indicator of purity and identity. This guide provides a comprehensive framework for determining the melting point range of 4-Bromo-3-chlorocinnamic acid, a compound for which, at the time of this publication, there is no readily available, experimentally verified melting point in the public domain.
The absence of established data for 4-Bromo-3-chlorocinnamic acid necessitates a rigorous, first-principles approach to its characterization. This guide will therefore not only present a comparative analysis based on structurally similar compounds but will also provide detailed experimental protocols to empower researchers to establish a reliable melting point range for their own samples.
The Influence of Substitution on Melting Point: A Comparative Analysis
The melting point of a crystalline solid is governed by the strength of the intermolecular forces within its crystal lattice. Factors such as molecular symmetry, hydrogen bonding, and halogen bonding play significant roles. To form a hypothesis for the expected melting point of 4-Bromo-3-chlorocinnamic acid, we can examine the melting points of its structural analogs.
| Compound Name | Molecular Structure | Melting Point (°C) | Key Structural Features |
| Cinnamic Acid | C₉H₈O₂ | 133 - 136 | Unsubstituted phenyl ring |
| 4-Chlorocinnamic acid | C₉H₇ClO₂ | 248 - 250[1] | Chloro- substitution at para- position |
| 4-Bromocinnamic acid | C₉H₇BrO₂ | 259.5 - 265.5[2] | Bromo- substitution at para- position |
| 4-Bromo-3-chlorocinnamic acid | C₉H₆BrClO₂ | Not Experimentally Reported | Bromo- and Chloro- substitution |
The data clearly indicates that the addition of a halogen atom to the phenyl ring of cinnamic acid significantly increases the melting point. This is attributable to the increased molecular weight and the potential for stronger intermolecular interactions, including halogen bonding, which can enhance the stability of the crystal lattice. The larger and more polarizable bromine atom in 4-bromocinnamic acid results in a higher melting point compared to 4-chlorocinnamic acid.
Based on this trend, it is reasonable to hypothesize that the melting point of 4-Bromo-3-chlorocinnamic acid will be higher than that of both 4-chlorocinnamic acid and 4-bromocinnamic acid due to the presence of two halogen substituents. However, the precise melting point will also depend on the specific packing of the molecules in the crystal lattice, which is influenced by the substitution pattern.
Experimental Determination of Melting Point Range
To obtain an accurate and reliable melting point range for a sample of 4-Bromo-3-chlorocinnamic acid, two common and effective methods are the capillary melting point technique and Differential Scanning Calorimetry (DSC).
Protocol 1: Capillary Melting Point Determination
This traditional method provides a visual determination of the melting range.
Materials:
-
Dry, finely powdered sample of 4-Bromo-3-chlorocinnamic acid
-
Capillary tubes (sealed at one end)
-
Melting point apparatus with a calibrated thermometer or digital temperature sensor
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as moisture can depress the melting point. Gently crush the crystalline sample into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The sample should be tightly packed to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Rate: For an unknown sample, a rapid heating rate (10-20 °C/min) can be used for a preliminary determination. For an accurate measurement, a slower heating rate (1-2 °C/min) is crucial as the temperature approaches the expected melting point.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample has melted into a clear liquid (the upper end of the melting range).
-
Repeatability: Perform the measurement at least twice to ensure the reproducibility of the results.
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC is a more quantitative method that measures the heat flow into or out of a sample as a function of temperature.
Materials:
-
Differential Scanning Calorimeter
-
Hermetic aluminum pans and lids
-
Microbalance
-
Dry, powdered sample of 4-Bromo-3-chlorocinnamic acid
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the dry, powdered sample into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with a lid. Prepare an empty, sealed pan to be used as a reference.
-
Instrument Setup: Place the sample pan and the reference pan into the DSC cell.
-
Thermal Program: Program the instrument to heat the sample at a constant rate, typically 5-10 °C/min, over a temperature range that brackets the expected melting point.
-
Data Analysis: The melting process will appear as an endothermic peak on the DSC thermogram. The onset temperature of the peak is typically reported as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) can also provide valuable information about the thermal properties of the material.
The following diagram illustrates the general workflow for accurate melting point determination.
Caption: Workflow for the experimental determination of melting point.
Interpreting the Results: Factors Influencing Melting Point
A sharp melting range (typically less than 2 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid. The presence of different crystalline forms (polymorphs) can also lead to different melting points for the same compound. Therefore, it is essential to control the crystallization conditions and to characterize the solid-state form of the material being analyzed.
Conclusion
While the exact melting point of pure 4-Bromo-3-chlorocinnamic acid remains to be definitively established and published, a comparative analysis of its structural analogs suggests a melting point above 265 °C. This guide provides the necessary experimental framework for researchers to determine this value with a high degree of confidence. By following the detailed protocols for capillary melting point determination and Differential Scanning Calorimetry, and by carefully considering the factors that can influence the results, scientists and drug development professionals can ensure the accurate characterization of this and other novel compounds.
References
Sources
Part 1: The Guiding Principles: Electronic and Steric Effects of Halogen Substituents
An In-Depth Guide to the Comparative Reactivity of 4-Bromo-3-chlorocinnamic Acid and 3-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, technically grounded comparison of the chemical reactivity of 4-Bromo-3-chlorocinnamic acid and 3-Chlorocinnamic acid. We will move beyond a simple catalog of properties to explore the fundamental electronic and steric principles that govern their behavior in key synthetic transformations. The insights and experimental frameworks presented herein are designed to empower chemists to make rational decisions in reaction design, catalyst selection, and process optimization.
The reactivity of any substituted benzene derivative is fundamentally controlled by the interplay of inductive and resonance effects imparted by its substituents. Understanding these principles is crucial to predicting the chemical behavior of our two target molecules.
Inductive vs. Resonance Effects of Halogens
Both chlorine and bromine are highly electronegative atoms. Consequently, they exert a powerful electron-withdrawing inductive effect (-I) , pulling electron density away from the aromatic ring through the sigma bond framework. This effect, by its nature, reduces the overall electron density of the ring, making it less nucleophilic.
Simultaneously, halogens possess lone pairs of electrons in p-orbitals that can overlap with the π-system of the aromatic ring. This leads to an electron-donating resonance effect (+R) , which pushes electron density into the ring, particularly at the ortho and para positions. However, for halogens, the inductive effect is significantly stronger than the resonance effect.[1] This dichotomy results in a unique characteristic: halogens are deactivating groups (they slow down reactions like electrophilic aromatic substitution) but are ortho, para-directing.[2]
Electronic Profile of 3-Chlorocinnamic Acid
In 3-Chlorocinnamic acid, the single chlorine atom deactivates the aromatic ring primarily through its potent -I effect. Its +R effect does not effectively deliver electron density to the meta position, making the inductive withdrawal the overwhelmingly dominant electronic influence from this position. The ring is therefore less electron-rich than unsubstituted cinnamic acid.
Electronic Profile of 4-Bromo-3-chlorocinnamic Acid
This molecule features two deactivating halogen substituents. The electronic effects are additive:
-
3-Chloro group: Exerts a strong -I effect.
-
4-Bromo group: Exerts a strong -I effect and a +R effect from the para position.
The cumulative inductive withdrawal from two halogens makes the aromatic ring of 4-Bromo-3-chlorocinnamic acid significantly more electron-deficient (less nucleophilic) than that of 3-Chlorocinnamic acid. This profound deactivation has major consequences for reactions involving the aromatic ring.
Part 2: Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, involving the attack of an electrophile on the electron-rich π-system of the ring.[3] The reaction proceeds through a high-energy carbocation intermediate, known as an arenium ion or sigma complex, with the formation of this intermediate being the slow, rate-determining step.[4]
Sources
A Researcher's Guide to Elemental Analysis of Novel Halogenated Compounds: Selecting and Validating Standards for C9H6BrClO2
For researchers in drug development and chemical synthesis, the structural elucidation and purity confirmation of novel compounds are paramount. Elemental analysis serves as a fundamental technique for verifying the empirical formula of a synthesized molecule. However, when dealing with complex, multi-halogenated compounds such as C9H6BrClO2, the process of selecting an appropriate analytical standard is not merely a matter of finding an exact match. It is a strategic exercise in analytical chemistry, demanding a deep understanding of the instrumentation, potential interferences, and the principles of metrological traceability.
This guide provides an in-depth, experience-driven comparison of strategies for selecting and qualifying elemental analysis standards for the novel compound C9H6BrClO2. We will move beyond a simple product listing to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative standards.
The Analytical Target: Theoretical Composition of C9H6BrClO2
Before any analysis, the theoretical elemental composition must be calculated. This serves as the benchmark against which all experimental results will be compared.
Molecular Formula: C9H6BrClO2 Molar Mass: 261.50 g/mol
| Element | Atomic Mass | Number of Atoms | Total Mass | Weight Percent (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 41.34% |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 2.31% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 30.56% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 13.56% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 12.24% |
Note: Oxygen is typically determined by difference or through a separate pyrolysis method and is not calibrated directly in standard CHN/S analysis.
The Principle of Combustion Analysis for Halogenated Compounds
The primary technique for determining carbon, hydrogen, and nitrogen is dynamic flash combustion.[1][2] In this method, a sample is combusted in a high-temperature furnace (up to 1800°C) in a pure oxygen environment. The resulting gases (CO2, H2O, N2, etc.) are then passed through a series of scrubbers and separation columns before being quantified by a thermal conductivity detector (TCD).
When halogens (Br, Cl) are present, they form acidic gases (HBr, HCl) during combustion.[2] These can interfere with detection and damage the instrument. Therefore, specific absorbents must be in place to remove these products before they reach the detector.[2] The quantification of halogens themselves often requires a secondary method, such as ion chromatography or titration, after combustion and absorption.
The Challenge: Selecting a Certified Reference Material (CRM)
A Certified Reference Material (CRM) is the cornerstone of accurate elemental analysis, providing a direct link to established standards from metrological institutes like the National Institute of Standards and Technology (NIST).[3][4] For a novel compound like C9H6BrClO2, a dedicated CRM does not exist. The strategy, therefore, shifts to selecting one or more CRMs that are:
-
Matrix-Matched: The CRM should be an organic compound with a similar elemental composition and combustion behavior to the sample.
-
Certified and Traceable: The standard must come with a certificate of analysis from an accredited producer (e.g., ISO 17034) detailing the certified values and their uncertainties.[3][4][5]
-
Stable and Homogeneous: The material must be non-hygroscopic, stable under atmospheric conditions, and homogenous to ensure consistent results from small sample weights.[5]
The following diagram illustrates the decision-making workflow for selecting an appropriate standard.
Caption: Decision workflow for selecting an elemental analysis standard.
Comparison of Commercially Available Halogenated Standards
Since a direct standard for C9H6BrClO2 is unavailable, we must select from existing, well-characterized organic compounds containing the elements of interest. Below is a comparative guide to representative standards suitable for calibrating an instrument for the analysis of C, H, Br, and Cl.
| Standard Compound | Molecular Formula | Supplier Examples | Key Features & Considerations |
| 2-Chlorobenzoic Acid | C7H5ClO2 | Sigma-Aldrich, Elemental Microanalysis | Use: Excellent for calibrating for Chlorine (Cl) and Carbon (C). Considerations: Does not contain Bromine (Br). Requires a separate Br-containing standard for full calibration. |
| p-Bromobenzoic Acid | C7H5BrO2 | Sigma-Aldrich, Agilent | Use: Ideal for calibrating for Bromine (Br). Considerations: Does not contain Chlorine (Cl). |
| 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | Various Chemical Suppliers | Use: A close structural analog containing both Br and Cl. Excellent for method validation and as a check standard. Considerations: May not be available as a fully certified CRM with traceability to NIST, but can be sourced at high purity (>98%).[6][7][8][9] |
| Acetanilide | C8H9NO | Elemental Microanalysis | Use: A universally accepted standard for C, H, and N calibration.[2] Considerations: Contains no halogens. Used for the basic setup and calibration of the CHN functions of the analyzer. |
Note: The availability of these compounds as fully accredited Certified Reference Materials may vary. Researchers should always request a Certificate of Analysis to verify purity and traceability.[3][5]
Experimental Protocol: Instrument Calibration and Method Validation
This protocol outlines the steps to ensure your elemental analyzer is properly calibrated and validated for analyzing a sample of C9H6BrClO2. This is a self-validating system where the performance is continuously checked.
Instrumentation: A modern elemental analyzer capable of CHNS and/or halogen analysis (e.g., from Elementar, Thermo Fisher, etc.).[10]
Materials:
-
Calibration Standard (Nitrogen): Atropine or similar N-containing CRM.
-
Calibration Standard (Halogens): High-purity 5-Bromo-2-chlorobenzoic acid (as a check standard) and dedicated Cl and Br standards like 2-Chlorobenzoic Acid and p-Bromobenzoic Acid.
-
Sample: C9H6BrClO2, dried and homogenized.
-
Consumables: Tin capsules, appropriate catalysts, and absorption materials for halogen analysis as recommended by the instrument manufacturer.[11][12]
Step-by-Step Protocol:
-
Instrument Preparation:
-
Install the appropriate scrubbers and reagents for halogen analysis. This is critical to prevent instrument damage and ensure accurate results.[2]
-
Perform a leak check to ensure the integrity of the gas flow paths.
-
Condition the system by running several blank tin capsules until a stable, low baseline is achieved.
-
-
Calibration (K-Factor Determination):
-
Weigh 3-5 replicates of a primary, stable standard like Acetanilide or Atropine (typically 1-3 mg).
-
Analyze the replicates to establish the calibration factor (K-factor) for C, H, and N. The instrument's software will use the known elemental percentages of the standard to calibrate the detector response.
-
The Relative Standard Deviation (RSD) of the responses should be less than 0.3%.
-
-
Method Validation with a Halogenated Check Standard:
-
Accurately weigh 3-5 replicates of a known halogenated compound, such as 5-Bromo-2-chlorobenzoic acid.
-
Analyze these as "unknowns."
-
The results for C and H should fall within ±0.3% (absolute) of the theoretical values for the check standard.[1] This validates the combustion and detection process for a halogenated matrix.
-
The results for Br and Cl (if the instrument measures them directly) should also be within an acceptable tolerance (typically ±0.5%).
-
-
Sample Analysis:
-
Weigh 2-3 replicates of the unknown C9H6BrClO2 sample (1-3 mg).
-
Intersperse the unknown samples with a check standard every 5-10 samples to monitor for any instrument drift.[1]
-
Analyze the samples.
-
-
Data Acceptance:
-
Verify that the check standard results interspersed with the samples are still within the ±0.3% tolerance.
-
If the check standard fails, the instrument must be recalibrated, and all samples run after the last successful check must be re-analyzed.
-
Average the results for the C9H6BrClO2 sample and compare them to the theoretical values calculated in Section 1.
-
The following diagram visualizes this self-validating analytical workflow.
Caption: A self-validating workflow for elemental analysis.
Conclusion
The elemental analysis of a novel halogenated compound like C9H6BrClO2 requires a methodical and scientifically rigorous approach. In the absence of a direct Certified Reference Material, researchers must employ a strategy of using matrix-similar, high-purity standards to calibrate and validate their methods. By selecting appropriate standards for carbon, hydrogen, and the specific halogens present, and by implementing a self-validating workflow that continuously monitors instrument performance with a check standard, laboratories can produce highly accurate and defensible data. This commitment to analytical excellence ensures the correct empirical formula is assigned, a critical step in the journey of drug discovery and chemical development.
References
-
ChemSynthesis. (2025). methyl 5-bromo-2-chlorobenzoate - 251085-87-7. Available at: [Link]
-
Elementar. (n.d.). Excellence in elements: The experts in elemental analysis. Available at: [Link]
-
DKSH Technology. (n.d.). Elementar - Organic Elemental Analysis - All Products. Available at: [Link]
-
Agilent. (2026). Agilent ULTRA Analytical Standards and Certified Reference Materials. Available at: [Link]
-
Trace Elemental Instruments. (n.d.). International Standards. Available at: [Link]
-
Alpha Resources. (n.d.). Elementar Organic Elememental analysis. Available at: [Link]
-
University of St Andrews. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Available at: [Link]
-
Scribd. (2022). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Available at: [Link]
- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
-
Semantic Scholar. (2016). Synthesis method of 5-bromo-2-chloro benzoic acid. Available at: [Link]
-
European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available at: [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Available at: [Link]
-
BAM. (n.d.). Certified Reference Materials Catalogue. Available at: [Link]
-
Pace Analytical. (n.d.). Total Organic Halogens (TOX). Available at: [Link]
Sources
- 1. chem.ubc.ca [chem.ubc.ca]
- 2. rsc.org [rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bam.de [bam.de]
- 5. agilent.com [agilent.com]
- 6. scribd.com [scribd.com]
- 7. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. data.epo.org [data.epo.org]
- 10. Excellence in elements: The experts in elemental analysis - Elementar [elementar.com]
- 11. alpharesources.com [alpharesources.com]
- 12. Welcome to Elemental Microanalysis [elementalmicroanalysis.com]
Safety Operating Guide
4-Bromo-3-chlorocinnamic acid proper disposal procedures
Executive Summary: The "Zero-Contamination" Mandate
Improper disposal of halogenated aromatic acids like 4-Bromo-3-chlorocinnamic acid is not just a compliance violation; it is a scientific risk.[1] In drug development pipelines, cross-contamination of waste streams can lead to the rejection of entire solvent lots during recycling and creates immediate hazards for EHS (Environmental Health & Safety) personnel.
The Core Directive: This compound must be managed as Halogenated Organic Waste .[1] Under no circumstances should it be mixed with non-halogenated solvents or flushed down the drain.[1] The presence of Bromine (Br) and Chlorine (Cl) necessitates high-temperature incineration with specific acid-gas scrubbing capabilities.[1]
Chemical Profile & Hazard Identification
Before handling waste, you must understand the material's behavior.[1][2] This solid acid is stable but possesses specific reactivities that dictate its disposal path.[1]
| Parameter | Technical Specification | Operational Implication |
| CAS Number | 790681-97-9 (Typical) | Verify against your specific vendor SDS (e.g., BLD Pharm, Sigma).[1][3] |
| Molecular Formula | C₉H₆BrClO₂ | High Halogen Content: Generates HBr and HCl upon combustion.[1] |
| Physical State | White to Light Yellow Solid | Dust generation is the primary exposure vector during disposal.[1] |
| Acidity (pKa) | ~4.4 (Predicted) | Weakly acidic.[1] Do not mix with strong bases (exothermic) or oxidizers.[1] |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.) | Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1][3] |
| RCRA Status | Non-Listed (Likely), Characteristic | Treat as Hazardous Waste due to toxicity and halogen content.[1] |
ngcontent-ng-c1352109670="" class="ng-star-inserted">Senior Scientist Insight: Why does the halogen content matter? When incinerated, non-halogenated organics burn cleanly into CO₂ and H₂O. However, 4-Bromo-3-chlorocinnamic acid releases hydrogen bromide (HBr) and hydrogen chloride (HCl) gases.[1] These are corrosive and require incinerators equipped with caustic scrubbers.[1] If you hide this in a "General Organic" waste drum, you risk destroying the facility's catalytic oxidizers or violating their air emissions permit.
Waste Segregation Protocol (The "Golden Rule")
The most common error in labs is mixing solid halogenated acids with liquid non-halogenated solvents.[1] This section details the correct segregation logic.
The Decision Matrix
Use this logic flow to determine the correct waste stream.
Figure 1: Waste segregation logic tree. Note that adding this compound to a non-halogenated solvent converts the entire container into "Halogenated Waste," significantly increasing disposal costs.[1][3]
Container Specifications
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]
-
Labeling:
Spill Response Procedure (Operational)
In the event of a benchtop spill, immediate containment prevents the spread of halogenated dust.
Pre-Requisites:
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, N95 dust mask (or fume hood sash lowered).[1][3]
-
Materials: Sodium bicarbonate (optional for neutralization), absorbent pads, scoop/brush.[1][3]
Step-by-Step Cleanup
-
Isolate: Alert nearby personnel. If the spill is outside a fume hood and significant dust is airborne, evacuate the immediate area for 10 minutes to allow settling.
-
Contain: Gently cover the spill with paper towels dampened with water (or an inert solvent like heptane if water-reactive chemicals are nearby—though this acid is water-stable).[1] Dampening prevents dust aerosolization.[1]
-
Collect:
-
Decontaminate: Wipe the surface with a mild sodium bicarbonate solution (5%) to neutralize any acidic residue, followed by a water rinse.[1]
-
Disposal: Place all cleanup materials (gloves, towels, scoop contents) into the Solid Hazardous Waste container.
Final Disposal & Regulatory Compliance
This section outlines what happens after the waste leaves your lab.[1][4] Understanding this ensures you fill out the manifest correctly.[1]
The Incineration Pathway
Because of the Bromine and Chlorine atoms, this waste cannot be fuel-blended for energy recovery (the cheap method).[1] It must undergo Destructive Incineration .[1]
-
Transport: Waste is hauled by a licensed contractor (e.g., Veolia, Clean Harbors) under a Uniform Hazardous Waste Manifest.[1]
-
Combustion: The material is injected into a rotary kiln at >1000°C.
-
Reaction:
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Scrubbing: The exhaust gas passes through a wet scrubber (usually NaOH spray) to neutralize the acid gases (HBr/HCl) before release.[1]
Key Compliance Check:
-
Ensure your waste tag does not simply say "Organic Waste."[1] It must flag the halogens so the disposal facility knows to route it to the scrubber-equipped incinerator line.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16064567 (Isomer Analog).[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]
-
American Chemical Society (ACS). Guide to Chemical Spill Response in Laboratories.[1] Retrieved from [Link]
-
BLD Pharm. SDS for 4-Bromo-3-chlorocinnamic acid (CAS 790681-97-9).[1] (Vendor Specific Data used for Physical Properties).[1]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 4-Bromo-3-chlorocinnamic Acid
Executive Summary & Chemical Context
4-Bromo-3-chlorocinnamic acid is a halogenated phenylpropanoid derivative frequently employed as a building block in structure-activity relationship (SAR) studies and cross-coupling reactions (e.g., Suzuki-Miyaura).
While officially classified as an Irritant , the presence of multiple halogen substituents (Br, Cl) on the aromatic ring increases its lipophilicity compared to unsubstituted cinnamic acid. This physicochemical alteration enhances its potential for dermal absorption and persistence in biological systems. Consequently, standard "minimum compliance" safety protocols are insufficient. This guide prioritizes the ALARA (As Low As Reasonably Achievable) principle to prevent not just acute irritation, but potential long-term sensitization.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the specific hazards. The following data is synthesized from GHS classifications for 4-Bromo-3-chlorocinnamic acid and structurally analogous halogenated cinnamic acids.
| Hazard Category | GHS Code | Signal Word | Description | Mechanism of Action |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1][2][3][4][5][6] | Acidic protons and halogenated lipophilicity disrupt the stratum corneum. |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[1][4][5][6][7] | Direct acidic attack on corneal epithelium; abrasive dust hazard. |
| Respiratory | H335 | Warning | May cause respiratory irritation.[4][5][6] | Fine crystalline dust irritates mucous membranes in the upper respiratory tract. |
| Aquatic Toxicity | H411 | Warning | Toxic to aquatic life (Long-lasting). | Halogenated organics are often resistant to biodegradation. |
Personal Protective Equipment (PPE) Protocol
A. Respiratory Protection (The Primary Barrier)
Protocol: Handling of the neat solid must occur inside a certified Chemical Fume Hood.
-
Why: The primary risk with cinnamic acid derivatives is the inhalation of fine crystalline dust during weighing or transfer. Once inhaled, the compound solubilizes in the mucous membranes, creating localized acidic zones that trigger inflammation (H335).
-
Contingency: If work must occur outside a hood (e.g., equipment maintenance), a NIOSH-approved N95 or P100 particulate respirator is required. Surgical masks provide zero protection against chemical dust.
B. Ocular Protection
Protocol: Wear Chemical Splash Goggles (ANSI Z87.1+ impact/splash rated) rather than standard safety glasses.
-
Why: Standard safety glasses have gaps. Fine powders can drift into these gaps via air currents created by hood sashes. Goggles provide a seal that prevents dust ingress and protects against splashes if the compound is in solution.
C. Dermal Protection (Hand & Body)
The choice of gloves depends entirely on the state of matter (Solid vs. Solution).
Scenario 1: Handling Pure Solid
-
Glove Type: Nitrile (Disposable).
-
Thickness: Minimum 0.11 mm (4-5 mil).
-
Logic: Solids do not permeate nitrile rubber effectively. The risk here is mechanical transfer (dust on skin).
Scenario 2: Handling Solutions (e.g., in DMSO, DCM, Methanol)
-
Glove Type: Double Gloving is mandatory.
-
Inner Glove: Nitrile (4 mil).
-
Outer Glove: Nitrile (4-8 mil) or Laminate (Silver Shield) for chlorinated solvents.
-
Why: The danger is not the acid itself, but the carrier solvent .
-
Dichloromethane (DCM): Permeates nitrile in <5 minutes, dragging the dissolved 4-Bromo-3-chlorocinnamic acid through the glove and into the skin.
-
DMSO: Increases skin permeability, effectively "injecting" the dissolved chemical into the bloodstream.
-
Operational Workflow & Decision Logic
The following diagram illustrates the decision-making process for safe handling, distinguishing between solid and solution states.
Figure 1: Operational workflow for selecting PPE based on physical state and carrier solvent.[4]
Emergency Response Protocols
Accidental Spills[9]
-
Solid Spill:
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels (to dampen dust) or use a HEPA-filtered vacuum.
-
Scoop into a bag labeled "Hazardous Waste - Solid."
-
Clean area with soap and water; the carboxyl group makes it slightly soluble in basic aqueous solutions (e.g., sodium bicarbonate solution), which aids cleanup.
-
-
Solution Spill:
-
Evacuate the immediate area if volatile solvents (DCM) are involved.
-
Absorb with vermiculite or spill pads.
-
Do not use paper towels for halogenated solvent spills (rapid evaporation).
-
Exposure First Aid[9]
-
Eye Contact: Flush immediately with water for 15 minutes .[3][7][8][9] Hold eyelids open. The acidity can cause corneal clouding if not treated instantly.
-
Skin Contact: Wash with soap and water.[3][4][7][9][10] Do not use alcohol or organic solvents to clean skin, as this may increase absorption.
Waste Disposal Strategy
Crucial Distinction: Because this molecule contains Bromine and Chlorine, it cannot be disposed of in general organic waste streams in many jurisdictions. It must be segregated.
-
Stream: Halogenated Organic Waste.
-
Labeling: Must explicitly list "4-Bromo-3-chlorocinnamic acid" to prevent mixing with incompatible oxidizers.
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste is acidic, as corrosion can occur over time.[11]
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4'-Bromo-4-chlorochalcone (Analogous Hazard Profile). Retrieved from
-
PubChem. (2025).[1] 4-Chlorocinnamic Acid - Laboratory Chemical Safety Summary (LCSS). National Library of Medicine. Retrieved from [1]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: trans-3-Bromocinnamic acid. Retrieved from
-
Washington State University. (2025). Halogenated Solvents Handling Guide.[11] Environmental Health & Safety.[7] Retrieved from [11]
(Note: While specific permeation data for this exact isomer is rare, safety protocols are derived from the conservative "read-across" method using the closest structural analogs cited above.)
Sources
- 1. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. lgcstandards.com [lgcstandards.com]
- 8. fishersci.com [fishersci.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
